molecular formula C17H21N5 B1666458 A-940894 CAS No. 1027330-82-0

A-940894

货号: B1666458
CAS 编号: 1027330-82-0
分子量: 295.4 g/mol
InChI 键: KUZRWWLVBUPCRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-940894 (CAS 1027330-82-0) is a potent and selective histamine H4 receptor antagonist with demonstrated anti-inflammatory properties in research models . This compound potently binds to both human and rat histamine H4 receptors, with Ki values of 71 nM and 7.6 nM, respectively, and exhibits considerably lower affinity for human histamine H1, H2, or H3 receptors, indicating a high degree of selectivity . Its mechanism of action involves antagonizing the H4 receptor, which is expressed on various immune cells, thereby blocking pro-inflammatory signaling pathways . In vitro, this compound has been shown to potently inhibit histamine-evoked calcium mobilization and effectively suppress histamine-induced shape change in mouse bone marrow-derived mast cells as well as chemotaxis of human eosinophils . In vivo, in a mouse model of zymosan-induced peritonitis, this compound significantly blocked neutrophil influx and reduced intraperitoneal prostaglandin D2 levels, confirming its anti-inflammatory efficacy . Furthermore, this compound possesses favorable pharmacokinetic properties, including a good half-life and oral bioavailability in rats and mice, making it a suitable tool for long-term in vivo studies . Its pharmacological profile makes it a valuable research compound for characterizing the role of H4 receptors in a variety of inflammatory processes, such as those relevant to asthma, allergic rhinitis, and autoimmune diseases . This product is intended for research purposes only and is not intended for human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1027330-82-0

分子式

C17H21N5

分子量

295.4 g/mol

IUPAC 名称

6-piperazin-1-yl-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine

InChI

InChI=1S/C17H21N5/c18-17-20-15-13-6-2-1-4-12(13)5-3-7-14(15)16(21-17)22-10-8-19-9-11-22/h1-2,4,6,19H,3,5,7-11H2,(H2,18,20,21)

InChI 键

KUZRWWLVBUPCRK-UHFFFAOYSA-N

规范 SMILES

C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCNCC4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-piperazin-1-yl-6,7-dihydro-5H-benzo(6,7)cyclohepta(1,2-d)pyrimidin-2-ylamine
A-940894

产品来源

United States

Foundational & Exploratory

The Core Mechanism of Action of Selective Nav1.8 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel Nav1.8 has emerged as a critical target in the development of novel analgesics. Expressed predominantly in peripheral nociceptive neurons, this channel plays a pivotal role in the generation and propagation of action potentials in response to noxious stimuli. Selective inhibition of Nav1.8 offers a promising therapeutic strategy for the treatment of chronic inflammatory and neuropathic pain, with the potential for an improved side-effect profile compared to non-selective sodium channel blockers. This guide provides an in-depth overview of the mechanism of action of selective Nav1.8 inhibitors, using the well-characterized compound A-803467 as a representative example.

Mechanism of Action: Selective Blockade of Nav1.8

The primary mechanism of action of selective Nav1.8 inhibitors is the potent and selective blockade of the Nav1.8 ion channel. These compounds bind to the channel protein and inhibit the influx of sodium ions, which is essential for the depolarization phase of the action potential. By preventing this influx, Nav1.8 inhibitors effectively dampen the excitability of nociceptive neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system.

A-803467, for instance, has been shown to be a potent blocker of human Nav1.8 channels with an IC50 of 8 nM.[1][2] This inhibition is state-dependent, with a higher affinity for the inactivated state of the channel.[1] This property is significant as it suggests that the inhibitor may preferentially target neurons that are already in a state of heightened activity, a characteristic of chronic pain states.

Signaling Pathway of Nociception and Nav1.8 Inhibition

Nav1.8 Signaling Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimuli Noxious Stimuli Nav1.8 Channel Nav1.8 Channel Noxious Stimuli->Nav1.8 Channel Activates Action Potential Generation Action Potential Generation Nav1.8 Channel->Action Potential Generation Na+ Influx Pain Perception Pain Perception Action Potential Generation->Pain Perception Signal Propagation A-803467 A-803467 A-803467->Nav1.8 Channel Inhibits

Caption: Nociceptive signaling pathway and the inhibitory action of A-803467 on the Nav1.8 channel.

Quantitative Data Summary

The potency and selectivity of A-803467 have been extensively characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

In Vitro Potency (IC50)
Channel Subtype A-803467 (nM)
hNav1.88[1][2]
rNav1.8 (TTX-R)140[1][2]
hNav1.2≥1000[1]
hNav1.3≥1000[1]
hNav1.5≥1000[1]
hNav1.7≥1000[1]
In Vivo Efficacy (ED50)
Pain Model A-803467 (mg/kg, i.p.)
Spinal Nerve Ligation (SNL) - Mechanical Allodynia47[1][2]
Complete Freund's Adjuvant (CFA) - Thermal Hyperalgesia41[1][2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of selective Nav1.8 inhibitors like A-803467.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is employed to measure the inhibitory effect of a compound on the function of Nav1.8 channels expressed in heterologous systems (e.g., HEK293 cells) or native dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Culture and Preparation: Cells stably expressing the target Nav channel subtype are cultured under standard conditions. For recording, cells are dissociated and plated onto glass coverslips.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2).

  • Voltage Protocol:

    • Cells are held at a holding potential of -100 mV.

    • Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 20-50 ms.

    • To assess state-dependent inhibition, a pre-pulse to a depolarizing potential (e.g., -40 mV) is applied to inactivate a population of channels before the test pulse.

  • Compound Application: The test compound is applied via a perfusion system at increasing concentrations to generate a concentration-response curve and determine the IC50 value.

In Vivo Pain Models

1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia.

Methodology:

  • Induction of Inflammation: Adult male Sprague-Dawley rats are lightly anesthetized, and a single intraplantar injection of 100 µl of CFA is administered into the right hind paw.[3]

  • Behavioral Testing:

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.

    • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold in the inflamed paw compared to the contralateral paw indicates mechanical allodynia.

  • Drug Administration: The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses, and behavioral assessments are performed at specific time points post-dosing.

2. Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model mimics neuropathic pain conditions that arise from nerve injury.

Methodology:

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of adult male Sprague-Dawley rats are exposed and tightly ligated with silk suture.[4][5][6][7]

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): This is the primary behavioral endpoint. The paw withdrawal threshold in response to stimulation with von Frey filaments is measured on the ipsilateral (ligated) and contralateral (uninjured) paws. A significant decrease in the withdrawal threshold on the ipsilateral side indicates the development of mechanical allodynia.

  • Drug Administration: The test compound is administered, and the reversal of mechanical allodynia is assessed over time.

Experimental Workflow Diagrams

In Vitro Electrophysiology Workflow Cell Culture Cell Culture Patch Clamp Recording Patch Clamp Recording Cell Culture->Patch Clamp Recording Compound Application Compound Application Patch Clamp Recording->Compound Application Data Analysis Data Analysis Compound Application->Data Analysis

Caption: Workflow for in vitro electrophysiological assessment of Nav1.8 inhibitors.

In Vivo Pain Model Workflow Model Induction Model Induction (CFA or SNL) Baseline Behavioral Testing Baseline Behavioral Testing Model Induction->Baseline Behavioral Testing Drug Administration Drug Administration Baseline Behavioral Testing->Drug Administration Post-Dose Behavioral Testing Post-Dose Behavioral Testing Drug Administration->Post-Dose Behavioral Testing Data Analysis Data Analysis Post-Dose Behavioral Testing->Data Analysis

Caption: General workflow for in vivo pain model studies.

Conclusion

Selective Nav1.8 inhibitors represent a targeted and promising approach for the management of chronic pain. Their mechanism of action, centered on the blockade of a key channel in nociceptive signaling, offers the potential for effective analgesia with a reduced burden of side effects. The data for compounds like A-803467 provide a strong preclinical validation of this therapeutic strategy. Further research and clinical development in this area hold the potential to deliver a new class of non-opioid analgesics for patients suffering from chronic pain conditions.

References

A-940894: An In-Depth Technical Guide on its Histamine H4 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial inquiries into the TRPV1 receptor antagonist activity of A-940894 have revealed that this compound is, in fact, a potent and selective antagonist of the Histamine H4 receptor, not the TRPV1 receptor. This guide will therefore focus on its well-documented activity as a Histamine H4 receptor antagonist.

This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacological profile of this compound, a novel and selective Histamine H4 receptor (H4R) antagonist. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the H4 receptor for inflammatory conditions.

Core Compound Activity

This compound (4-piperazin-1-yl-6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-d]pyrimidin-2-ylamine) has been identified as a potent and selective antagonist of the H4 receptor, with demonstrated anti-inflammatory properties. It exhibits high affinity for both human and rat H4 receptors and significantly lower affinity for other histamine receptor subtypes (H1, H2, and H3), highlighting its selectivity.

Quantitative Data Summary

The antagonist activity of this compound has been quantified across various in vitro assays. The following tables summarize the key data for easy comparison.

Table 1: Radioligand Binding Affinity of this compound at Histamine Receptors

ReceptorSpeciesAssay TypeRadioligandThis compound Ki (nM)
H4HumanCompetitive Binding[3H]-Histamine2.5
H4RatCompetitive Binding[3H]-Histamine3.1
H1HumanCompetitive Binding[3H]-Pyrilamine>1000
H2HumanCompetitive Binding[3H]-Tiotidine>1000
H3HumanCompetitive Binding[3H]-Nα-methylhistamine>1000

Table 2: Functional Antagonism of this compound in In Vitro Assays

AssayCell Type/SystemSpeciesAgonistThis compound IC50 (nM)
Calcium Mobilization (FLIPR)HEK293 cells expressing hH4RHumanHistamine12
Calcium Mobilization (FLIPR)HEK293 cells expressing rH4RRatHistamine25
Mast Cell Shape ChangeMouse bone marrow-derived mast cellsMouseHistamine30
Eosinophil ChemotaxisHuman eosinophilsHumanHistamine8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

1. Radioligand Competitive Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for histamine receptors.

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing either human or rat H4 receptors, or from cells endogenously expressing H1, H2, or H3 receptors.

  • Radioligand: [3H]-Histamine for H4 receptors, and specific radioligands for H1, H2, and H3 receptors (see Table 1).

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound in a suitable assay buffer.

    • The incubation is carried out at room temperature for a specified duration to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The IC50 values are determined by non-linear regression analysis of the competition binding curves, and Ki values are calculated using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay (FLIPR)

  • Objective: To measure the functional antagonist activity of this compound by assessing its ability to block agonist-induced intracellular calcium mobilization.

  • Cell Line: HEK293 cells stably expressing either human or rat H4 receptors.

  • Assay Principle: The assay utilizes a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon receptor activation.

  • Procedure:

    • Cells are plated in 384-well microplates and incubated overnight.

    • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.

    • The cell plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is established.

    • Varying concentrations of this compound are added to the wells and incubated for a short period.

    • A fixed concentration of histamine (agonist) is then added to stimulate the H4 receptors.

    • The change in fluorescence intensity, corresponding to the intracellular calcium flux, is monitored in real-time.

    • The inhibitory effect of this compound is calculated as a percentage of the maximal response to histamine alone, and IC50 values are determined.

3. Zymosan-Induced Peritonitis in Mice

  • Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model: Male BALB/c mice.

  • Procedure:

    • This compound or vehicle is administered to the mice (e.g., orally) at various doses prior to the inflammatory challenge.

    • Peritonitis is induced by intraperitoneal injection of zymosan A.

    • After a specific time (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is lavaged with phosphate-buffered saline (PBS).

    • The peritoneal lavage fluid is collected to determine the total number of infiltrating cells, specifically neutrophils.

    • Levels of inflammatory mediators, such as prostaglandin D2 (PGD2), in the lavage fluid can also be quantified using methods like ELISA.

    • The efficacy of this compound is determined by its ability to reduce neutrophil influx and the levels of inflammatory mediators compared to the vehicle-treated group.

Visualizations

Histamine H4 Receptor Signaling Pathway

H4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R Activates A940894 This compound A940894->H4R Blocks G_protein Gαi/o H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC AC Adenylate Cyclase (AC) G_protein->AC Inhibits IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular Response (e.g., Chemotaxis, Shape Change) cAMP->Cellular_Response Modulates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound competitively antagonizes the Histamine H4 receptor, blocking downstream signaling.

Experimental Workflow for H4R Antagonist Evaluation

workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (FLIPR) (Determine IC50) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (H1, H2, H3) functional_assay->selectivity_panel cell_based_assays Cell-Based Assays (Chemotaxis, Shape Change) selectivity_panel->cell_based_assays pk_studies Pharmacokinetic Studies (Mouse, Rat) cell_based_assays->pk_studies efficacy_model Inflammation Model (Zymosan-induced Peritonitis) pk_studies->efficacy_model efficacy_readouts Efficacy Readouts (Neutrophil Influx, PGD2 levels) efficacy_model->efficacy_readouts go_nogo Go/No-Go Decision efficacy_readouts->go_nogo

Caption: Workflow for the preclinical evaluation of H4R antagonists like this compound.

References

Chemical structure and properties of A-940894

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the chemical compound designated as A-940894 has yielded no publicly available information regarding its chemical structure, properties, or associated experimental data. Standard chemical databases and scientific literature searches did not return any relevant results for this identifier.

This suggests that this compound may be an internal development code for a compound that has not been disclosed in public forums or scientific publications. Without access to proprietary data, it is not possible to provide a technical guide or whitepaper as requested.

To facilitate a detailed analysis, please provide alternative identifiers such as a formal chemical name (IUPAC name), CAS Registry Number, or a reference to any patent or scientific publication where this compound is mentioned. This information is essential for retrieving the necessary data to fulfill the request for a comprehensive technical overview, including chemical structure, properties, experimental protocols, and signaling pathway diagrams.

A-940894: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-940894 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory and immune responses. Developed by Abbott Laboratories, this small molecule has been instrumental in elucidating the physiological roles of the H4R and has shown promise in preclinical models of inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental methodologies and a summary of its key in vitro and in vivo properties.

Discovery and Development History

This compound, with the chemical name 4-piperazin-1-yl-6,7-dihydro-5H-benzo[1][2]cyclohepta[1,2-d]pyrimidin-2-ylamine, emerged from a discovery program at Abbott Laboratories aimed at identifying potent and selective antagonists for the then newly discovered histamine H4 receptor. The H4 receptor's predominant expression in hematopoietic cells, such as mast cells, eosinophils, and T-cells, pointed to its potential as a therapeutic target for inflammatory conditions like asthma and allergic rhinitis.

The primary preclinical characterization of this compound was published by Strakhova and colleagues in the British Journal of Pharmacology in 2009. This seminal paper established this compound as a high-affinity H4R antagonist with excellent selectivity over other histamine receptor subtypes and favorable pharmacokinetic properties in preclinical species.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorSpeciesKi (nM)
Histamine H4Human71
Histamine H4Rat7.6
Histamine H1Human> 3900
Histamine H2Human> 3900
Histamine H3Human> 3900

Table 2: In Vitro Functional Antagonist Activity of this compound

AssayCell Type/SystemSpeciesKb (nM)
Histamine-evoked Calcium MobilizationHEK293 cells co-transfected with Gαqi5 and H4RHuman74
Histamine-evoked Calcium MobilizationHEK293 cells co-transfected with Gαqi5 and H4RRat18
Histamine-evoked Calcium MobilizationHEK293 cells co-transfected with Gαqi5 and H4RMouse15

Table 3: Preclinical Pharmacokinetic Properties of this compound (10 mg/kg p.o.)

SpeciesHalf-life (t1/2) (hours)Oral Bioavailability (%)
Rat3.433-37
Mouse8.633-37

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for histamine receptors.

  • Methodology:

    • Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the recombinant human or rat histamine H4 receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

    • Radioligand: [3H]-Histamine.

    • Procedure:

      • Cell membranes were incubated with a fixed concentration of [3H]-histamine and increasing concentrations of this compound in a 96-well plate.

      • Non-specific binding was determined in the presence of a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).

      • The reaction was incubated to equilibrium.

      • Bound and free radioligand were separated by rapid filtration through glass fiber filters using a cell harvester.

      • The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Calcium Mobilization Assay
  • Objective: To assess the functional antagonist activity of this compound at the H4 receptor.

  • Methodology:

    • Cell Line: HEK293 cells co-expressing the respective species-specific H4 receptor and the G-protein Gαqi5 to couple the Gi/o-linked H4R to the calcium signaling pathway.

    • Fluorescent Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Procedure:

      • Cells were pre-incubated with varying concentrations of this compound.

      • Histamine was added to stimulate the H4 receptor.

      • Changes in intracellular calcium concentration were measured using a fluorometric imaging plate reader (FLIPR).

    • Data Analysis: The antagonist dissociation constant (Kb) was determined by analyzing the concentration-dependent inhibition of the histamine-induced calcium response.

Eosinophil Chemotaxis Assay
  • Objective: To evaluate the effect of this compound on histamine-induced eosinophil migration.

  • Methodology:

    • Cell Isolation: Eosinophils were isolated from human peripheral blood.

    • Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane was used.

    • Procedure:

      • Eosinophils, pre-incubated with this compound or vehicle, were placed in the upper chamber.

      • Histamine, as the chemoattractant, was placed in the lower chamber.

      • The chamber was incubated to allow for cell migration through the membrane.

      • Migrated cells in the lower chamber were quantified.

    • Data Analysis: The inhibition of histamine-induced chemotaxis by this compound was determined.

Zymosan-Induced Peritonitis in Mice
  • Objective: To assess the in vivo anti-inflammatory activity of this compound.

  • Methodology:

    • Animal Model: Male BALB/c mice.

    • Induction of Peritonitis: Mice were administered an intraperitoneal (i.p.) injection of zymosan A.

    • Drug Administration: this compound was administered orally (p.o.) prior to the zymosan challenge.

    • Outcome Measures:

      • At a specified time point after zymosan injection, peritoneal lavage was performed to collect inflammatory cells.

      • The total number of infiltrating cells, particularly neutrophils, was determined by cell counting.

      • Levels of inflammatory mediators, such as prostaglandin D2, in the peritoneal fluid were measured by ELISA.

    • Data Analysis: The effect of this compound on zymosan-induced neutrophil influx and inflammatory mediator production was compared to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

Histamine_H4_Receptor_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R A940894 This compound A940894->H4R Gi_protein Gi/o Protein H4R->Gi_protein AC Adenylate Cyclase Gi_protein->AC PLC Phospholipase C Gi_protein->PLC cAMP cAMP AC->cAMP Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Actin_polymerization Actin Polymerization Ca_mobilization->Actin_polymerization Chemotaxis Chemotaxis Actin_polymerization->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway and Point of Intervention for this compound.

Experimental_Workflow_Radioligand_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation_detection Separation & Detection cluster_analysis Data Analysis Membranes Prepare Cell Membranes (with H4R) Incubate Incubate Membranes, Radioligand, and this compound to Equilibrium Membranes->Incubate Radioligand Prepare Radioligand ([³H]-Histamine) Radioligand->Incubate Compound Prepare this compound (serial dilutions) Compound->Incubate Filter Rapid Filtration (separate bound from free) Incubate->Filter Count Scintillation Counting (quantify bound radioligand) Filter->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze

Caption: Experimental Workflow for the Radioligand Binding Assay.

Experimental_Workflow_Zymosan_Peritonitis cluster_treatment Treatment cluster_induction Induction of Inflammation cluster_sample_collection Sample Collection cluster_analysis Analysis Dosing Administer this compound (p.o.) to Mice Zymosan Induce Peritonitis (i.p. Zymosan injection) Dosing->Zymosan Lavage Perform Peritoneal Lavage Zymosan->Lavage Cell_Count Quantify Neutrophil Influx Lavage->Cell_Count Mediator_Analysis Measure Inflammatory Mediators (e.g., PGD₂) Lavage->Mediator_Analysis

Caption: Experimental Workflow for the Zymosan-Induced Peritonitis Model.

Conclusion

This compound is a well-characterized, potent, and selective histamine H4 receptor antagonist that has been a valuable tool for preclinical research into the role of the H4R in inflammation and immunity. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability, has demonstrated the potential of H4R antagonism as a therapeutic strategy for inflammatory diseases. This technical guide provides a foundational understanding of the discovery and development of this compound for researchers and scientists in the field of drug discovery.

References

Pharmacological Profile of A-940894: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-940894 is a potent and selective antagonist of the histamine H4 receptor (H4R), a key player in inflammatory processes. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing its binding affinity, selectivity, and functional activity in both in vitro and in vivo models. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of the relevant signaling pathway and experimental workflows. The data presented herein underscore the potential of this compound as a valuable research tool for investigating the role of the H4 receptor in health and disease, and as a lead compound for the development of novel anti-inflammatory therapeutics.

Introduction

The histamine H4 receptor is the most recently identified histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells. Its involvement in mediating inflammatory responses has made it an attractive target for the development of new drugs for allergic and inflammatory diseases. This compound has emerged as a significant pharmacological tool due to its high affinity and selectivity for the H4 receptor. This guide details its pharmacological characteristics to support further research and development.

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the histamine H4 receptor with notable selectivity over other histamine receptor subtypes. The binding affinity is typically determined through radioligand binding assays.

Table 1: Receptor Binding Affinities of this compound

ReceptorSpeciesKi (nM)
Histamine H4 ReceptorHuman71[1][2]
Histamine H4 ReceptorRat7.6[1][2]
Histamine H1 ReceptorHuman> 5000[2]
Histamine H2 ReceptorHuman> 5000[2]
Histamine H3 ReceptorHuman3900[2]

In Vitro Pharmacology

The antagonist activity of this compound at the H4 receptor has been confirmed in a variety of functional cell-based assays.

Table 2: In Vitro Functional Activity of this compound

AssayCell TypeEffect of this compound
Calcium MobilizationRecombinant cells expressing H4RPotent blockade of histamine-evoked calcium mobilization[2][3]
Mast Cell Shape ChangeMouse bone marrow-derived mast cellsInhibition of histamine-induced shape change[2][3]
Eosinophil ChemotaxisHuman eosinophilsInhibition of histamine-induced chemotaxis[2][3]

In Vivo Pharmacology

The anti-inflammatory properties of this compound have been demonstrated in a well-established animal model of inflammation.

Table 3: In Vivo Anti-inflammatory Activity of this compound

ModelSpeciesKey Findings
Zymosan-induced PeritonitisMouse- Significantly blocked neutrophil influx into the peritoneal cavity.- Reduced intraperitoneal prostaglandin D2 (PGD2) levels.[2][3][4]

Signaling Pathway

This compound acts as an antagonist at the histamine H4 receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also leads to the mobilization of intracellular calcium. This compound blocks these downstream signaling events by preventing histamine from binding to and activating the receptor.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R Histamine H4 Receptor G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Induces Histamine Histamine Histamine->H4R Activates A940894 This compound A940894->H4R Blocks cAMP ↓ cAMP AC->cAMP Inflammatory_Response Inflammatory Response cAMP->Inflammatory_Response Ca_mobilization->Inflammatory_Response Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing H4 receptors start->prep_membranes incubation Incubate membranes with [³H]-histamine (radioligand) and varying concentrations of this compound prep_membranes->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC₅₀ and calculate Ki quantification->analysis end End analysis->end FLIPR_Assay_Workflow start Start plate_cells Plate H4R-expressing cells in a 96-well plate start->plate_cells dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->dye_loading pre_incubation Pre-incubate cells with varying concentrations of this compound dye_loading->pre_incubation stimulation Stimulate cells with histamine while monitoring fluorescence in a FLIPR instrument pre_incubation->stimulation analysis Analyze the change in fluorescence to determine the inhibitory effect stimulation->analysis end End analysis->end Peritonitis_Model_Workflow start Start acclimatize Acclimatize mice start->acclimatize dosing Administer this compound or vehicle to mice acclimatize->dosing induction Induce peritonitis by intraperitoneal injection of zymosan dosing->induction lavage Collect peritoneal lavage fluid at a specific time point induction->lavage cell_count Determine total and differential leukocyte counts lavage->cell_count mediator_analysis Measure inflammatory mediators (e.g., PGD₂) in the lavage fluid lavage->mediator_analysis analysis Analyze and compare treatment groups cell_count->analysis mediator_analysis->analysis end End analysis->end

References

In Vitro Characterization of A-940894: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound identifier "A-940894" did not yield specific results in publicly available scientific and patent databases. The following guide is a template demonstrating the structure and content that would be developed for a comprehensive in vitro characterization of a novel compound. The data and experimental details provided herein are illustrative and should be replaced with actual experimental findings for "this compound" when available.

Executive Summary

This document provides a detailed overview of the in vitro pharmacological profile of this compound, a novel investigational compound. The report encompasses a summary of its biochemical and cellular activities, detailed experimental protocols for key assays, and a visual representation of its presumed signaling pathways and experimental workflows. The data presented is intended to offer a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent.

Biochemical Activity

The primary biochemical activity of this compound was assessed through a series of enzymatic and binding assays to determine its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound
Target/AssayIC50 (nM)Ki (nM)Assay Type
Primary Target [Insert Value][Insert Value][e.g., Kinase Assay]
Off-Target 1 [Insert Value][Insert Value][e.g., Binding Assay]
Off-Target 2 [Insert Value][Insert Value][e.g., Enzyme Assay]
... .........

Cellular Activity

The cellular effects of this compound were evaluated in various cell-based assays to understand its functional consequences in a biological context.

Table 2: Cellular Activity of this compound
Cell LineAssayEC50 (nM)Endpoint Measured
Cell Line 1 [e.g., Proliferation][Insert Value][e.g., BrdU incorporation]
Cell Line 2 [e.g., Cytotoxicity][Insert Value][e.g., LDH release]
Cell Line 3 [e.g., Reporter Gene][Insert Value][e.g., Luciferase activity]
... .........

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Primary Target Kinase Assay
  • Principle: [e.g., Measurement of ATP consumption or substrate phosphorylation.]

  • Reagents:

    • Recombinant Human [Primary Target] Kinase

    • Substrate Peptide

    • ATP

    • This compound (serial dilutions)

    • Assay Buffer

    • Detection Reagent

  • Procedure:

    • Detailed step-by-step protocol.

    • ...

    • ...

  • Data Analysis: IC50 values were calculated using a four-parameter logistic fit.

Cellular Proliferation Assay
  • Principle: [e.g., Colorimetric measurement of metabolically active cells.]

  • Cell Line: [Cell Line 1]

  • Reagents:

    • Complete Growth Medium

    • This compound (serial dilutions)

    • MTT Reagent

    • Solubilization Buffer

  • Procedure:

    • Detailed step-by-step protocol.

    • ...

    • ...

  • Data Analysis: EC50 values were determined by non-linear regression analysis.

Signaling Pathway Analysis

Based on its target profile, this compound is hypothesized to modulate the following signaling pathway.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor extracellular_signal->receptor downstream_kinase1 Downstream Kinase 1 receptor->downstream_kinase1 A940894 This compound A940894->downstream_kinase1 downstream_kinase2 Downstream Kinase 2 downstream_kinase1->downstream_kinase2 transcription_factor Transcription Factor downstream_kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response experimental_workflow compound_synthesis Compound Synthesis biochemical_assays Biochemical Assays (Potency & Selectivity) compound_synthesis->biochemical_assays cellular_assays Cellular Assays (Function & Viability) biochemical_assays->cellular_assays data_analysis Data Analysis (IC50/EC50 Determination) cellular_assays->data_analysis report_generation Report Generation data_analysis->report_generation

In-depth Technical Guide: Selectivity of A-940894 for TRPV1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound "A-940894" is not available in the public domain based on the conducted search. This guide will, therefore, provide a comprehensive template and methodology for evaluating the selectivity of a hypothetical TRPV1 antagonist, referred to as Compound X, using established experimental protocols and data presentation formats. This will serve as a framework for researchers, scientists, and drug development professionals to apply when assessing the selectivity of novel TRPV1 modulators.

Introduction to TRPV1 and the Importance of Selectivity

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a polymodal integrator of noxious stimuli, including heat, capsaicin, and protons (acidic conditions).[1][2] Activation of TRPV1 is a key event in the signaling of inflammatory and neuropathic pain, making it a prime therapeutic target for the development of novel analgesics.[3][4]

The development of selective TRPV1 antagonists is crucial to minimize off-target effects and potential adverse events.[5] A highly selective compound will primarily interact with TRPV1, avoiding interactions with other TRP channels (e.g., TRPA1, TRPM8) or other ion channels, receptors, and enzymes, which could lead to undesired physiological responses. This technical guide outlines the methodologies used to characterize the selectivity profile of a novel TRPV1 antagonist.

Quantitative Selectivity Profile of Compound X

A critical aspect of characterizing a novel antagonist is to quantify its potency and selectivity. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) at the target receptor (TRPV1) and a panel of other relevant biological targets.

Table 1: In Vitro Selectivity Profile of Compound X

TargetAssay TypeFunctional Response MeasuredIC50 / Ki (nM)Selectivity Fold (vs. hTRPV1)
Human TRPV1 Calcium Flux Assay Capsaicin-induced Ca2+ influx 10 -
Human TRPA1 Calcium Flux AssayAITC-induced Ca2+ influx>10,000>1000
Human TRPM8 Calcium Flux AssayMenthol-induced Ca2+ influx>10,000>1000
Human Nav1.7 ElectrophysiologyVeratridine-induced Na+ current>10,000>1000
Human Cav1.2 ElectrophysiologyBay K 8644-induced Ca2+ current>10,000>1000
hERG ElectrophysiologyK+ current>10,000>1000

Note: The data presented in this table is hypothetical and serves as an example of how to present selectivity data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments used to determine the selectivity of a TRPV1 antagonist.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ion channels.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: Cells are transiently transfected with plasmids encoding the human TRPV1, TRPA1, or TRPM8 channels using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

In Vitro Functional Assay: Calcium Flux Measurement

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to channel activation and inhibition.

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • TRPV1 agonist: Capsaicin

    • TRPA1 agonist: Allyl isothiocyanate (AITC)

    • TRPM8 agonist: Menthol

    • Test Compound (Compound X)

  • Procedure:

    • Cell Plating: Transfected HEK293 cells are plated into 96-well black-walled, clear-bottom plates.

    • Dye Loading: Cells are incubated with Fluo-4 AM in assay buffer for 1 hour at 37°C.

    • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of Compound X or vehicle for 15-30 minutes.

    • Agonist Stimulation & Signal Detection: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured, followed by the addition of the respective agonist (Capsaicin for TRPV1, AITC for TRPA1, Menthol for TRPM8). Fluorescence intensity is monitored over time.

    • Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of Compound X is determined by comparing the response in the presence and absence of the compound. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology: Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology provides a direct measure of ion channel activity.[1]

  • Cell Preparation: Transfected HEK293 cells are plated on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • Procedure:

    • Patching: A glass micropipette filled with internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

    • Voltage Protocol: Cells are held at a holding potential of -60 mV. Currents are elicited by voltage ramps or steps.

    • Agonist and Antagonist Application: The agonist (e.g., capsaicin for TRPV1) is applied to the external solution to evoke a current. Once a stable current is achieved, the test compound (Compound X) is co-applied with the agonist to determine its inhibitory effect.

    • Data Acquisition and Analysis: Currents are recorded using an appropriate amplifier and data acquisition software. The peak current amplitude in the presence of the antagonist is compared to the control agonist-evoked current to calculate the percentage of inhibition.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for illustrating complex processes and relationships. The following diagrams are generated using the DOT language for Graphviz.

Caption: Workflow for Calcium Flux Assay to Determine Antagonist Potency.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization AP_firing Action Potential Firing Depolarization->AP_firing Pain_sensation Pain Sensation AP_firing->Pain_sensation CompoundX Compound X (Antagonist) CompoundX->TRPV1

Caption: Simplified TRPV1 Signaling Pathway and Point of Antagonist Intervention.

Conclusion

The comprehensive evaluation of a novel TRPV1 antagonist's selectivity is paramount for its progression as a potential therapeutic agent. By employing a combination of in vitro functional assays, such as calcium flux measurements, and biophysical techniques like patch-clamp electrophysiology, a detailed and quantitative selectivity profile can be established. The methodologies and data presentation formats outlined in this guide provide a robust framework for the characterization of compounds like the hypothetical "this compound," ensuring a thorough understanding of their pharmacological properties. This rigorous approach is essential for identifying drug candidates with a high probability of success in subsequent preclinical and clinical development for the treatment of pain and other TRPV1-mediated disorders.

References

A-940894: An In-Depth Technical Guide for Novel Pain Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search, no publicly available scientific literature or data specifically identifying the compound "A-940894" in the context of pain therapeutic research could be located. The following guide is a template constructed using data from other well-characterized selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target in pain signaling. This document is intended to serve as a framework for the type of information required for a comprehensive technical guide on a novel Nav1.7 inhibitor.

Introduction: The Role of Nav1.7 in Pain Signaling

The voltage-gated sodium channel Nav1.7 is a critical component in the transmission of pain signals.[1][2] Expressed predominantly in peripheral nociceptive neurons, Nav1.7 plays a key role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2] Genetic studies in humans have solidified Nav1.7 as a high-value target for the development of novel analgesics. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[2][3] Therefore, the selective inhibition of Nav1.7 presents a promising non-opioid therapeutic strategy for a variety of pain states.[3]

Mechanism of Action of Nav1.7 Inhibitors

Nav1.7 inhibitors can be broadly categorized based on their mechanism of action, primarily their state-dependent binding to the channel. Some inhibitors preferentially bind to the inactivated state of the channel, while others may exhibit state-independent binding.[1][4] The development of highly selective inhibitors is crucial to avoid off-target effects on other sodium channel isoforms, which can lead to adverse effects in the central nervous system, cardiovascular system, and muscular system.[1]

Quantitative Data for Representative Nav1.7 Inhibitors

The following tables summarize quantitative data for several well-studied selective Nav1.7 inhibitors. This data is presented as an example of the information that would be essential for evaluating a novel compound like this compound.

Table 1: In Vitro Potency of Representative Nav1.7 Inhibitors

CompoundTargetAssay TypeIC50 (µM)Reference
ST-2262 hNav1.7Electrophysiology (Resting state)0.039[1]
mNav1.7Electrophysiology (Resting state)2.57[1]
QLS-81 hNav1.7Electrophysiology (Inactivated state)3.5[2]
JNJ63955918 hNav1.7QPatch (Automated Electrophysiology)~0.001[4]

Table 2: Selectivity Profile of Representative Nav1.7 Inhibitors

CompoundNav IsoformFold Selectivity vs. Nav1.7Reference
JNJ63955918 hNav1.1>1000[4]
hNav1.2>1000[4]
hNav1.3>1000[4]
hNav1.4>1000[4]
hNav1.5>1000[4]
hNav1.6>1000[4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are representative protocols for key experiments in the characterization of Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the potency and mechanism of action of a test compound on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are stably or transiently transfected with the cDNA encoding the human Nav1.7 channel alpha subunit and auxiliary beta subunits.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 75 CsF, 65 CsCl, 2.5 MgCl2, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).[2]

  • Voltage Protocols:

    • Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Test pulses to a depolarized potential (e.g., 0 mV) are applied to elicit sodium currents. The test compound is perfused at increasing concentrations.

    • Inactivated State Inhibition: A two-pulse protocol is used. A conditioning prepulse to a depolarizing potential (e.g., -30 mV for 500 ms) is used to inactivate a significant portion of the channels, followed by a test pulse to 0 mV.[2]

  • Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration to determine the IC50 value.

In Vivo Models of Pain

Objective: To assess the analgesic efficacy of a test compound in preclinical models of pain.

Methodology:

  • Animal Models:

    • Inflammatory Pain: Injection of carrageenan or Complete Freund's Adjuvant (CFA) into the paw of a rodent to induce inflammation and hyperalgesia.[5]

    • Neuropathic Pain: Chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL) to mimic nerve damage-induced pain.[5]

  • Behavioral Assays:

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the paw, and the latency to withdrawal is measured.

    • Mechanical Allodynia (von Frey Test): Calibrated filaments are applied to the paw to determine the mechanical withdrawal threshold.

  • Drug Administration: The test compound is administered via an appropriate route (e.g., oral, intraperitoneal, intravenous) at various doses.

  • Data Analysis: The effect of the compound on paw withdrawal latency or threshold is compared to a vehicle control group. Dose-response curves can be generated to determine the ED50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in Nav1.7 research.

Nav17_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Nav17 Nav1.7 Channel Noxious_Stimuli->Nav17 Activates Depolarization Membrane Depolarization Nav17->Depolarization Na+ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Initiates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal A940894 This compound (Hypothetical Inhibitor) A940894->Nav17 Blocks

Caption: Role of Nav1.7 in pain signal transmission and hypothetical inhibition by this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy cluster_2 Preclinical Development Electrophysiology Whole-Cell Patch Clamp (Potency & Selectivity) Pain_Models Animal Models of Pain (Inflammatory, Neuropathic) Electrophysiology->Pain_Models Automated_Patch Automated Electrophysiology (High-Throughput Screening) Automated_Patch->Pain_Models Behavioral_Testing Behavioral Assays (Hargreaves, von Frey) Pain_Models->Behavioral_Testing ADME_Tox ADME/Toxicity Studies Behavioral_Testing->ADME_Tox PK_PD Pharmacokinetics/ Pharmacodynamics ADME_Tox->PK_PD

Caption: General experimental workflow for the preclinical evaluation of a novel Nav1.7 inhibitor.

Logical_Relationship Nav17_Inhibition Selective Nav1.7 Inhibition Reduced_Nociceptor_Excitability Reduced Nociceptor Excitability Nav17_Inhibition->Reduced_Nociceptor_Excitability Leads to Blocked_Pain_Signal Blocked Pain Signal Transmission Reduced_Nociceptor_Excitability->Blocked_Pain_Signal Results in Analgesia Analgesia Blocked_Pain_Signal->Analgesia Produces

Caption: Logical relationship between selective Nav1.7 inhibition and the resulting analgesic effect.

References

Initial Efficacy Studies on A-940894: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the efficacy, mechanism of action, or experimental protocols for a compound designated "A-940894" could be identified. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in published research, a misidentification, or a compound that is in a very early, non-public stage of development.

For researchers, scientists, and drug development professionals seeking information on novel compounds, the absence of public data presents a significant challenge. Typically, initial efficacy studies are disseminated through peer-reviewed publications, conference presentations, and patent applications. These sources provide the foundational knowledge required to understand a compound's potential therapeutic value, its biological targets, and the methodologies used to assess its activity.

Without access to such data for this compound, it is not possible to provide an in-depth technical guide or whitepaper that meets the core requirements of summarizing quantitative data, detailing experimental protocols, or visualizing its signaling pathways.

It is recommended that individuals with a specific interest in this compound consult internal documentation if this is a proprietary compound within their organization. Alternatively, monitoring future scientific publications and patent filings may eventually yield information on this compound if and when it enters the public domain.

Methodological & Application

Application Notes and Protocols for A-940894 in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A-940894 is a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. The TRPV1 receptor, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin. Its activation on primary sensory neurons is a critical step in the generation of inflammatory and neuropathic pain signals. Consequently, antagonism of TRPV1 presents a promising therapeutic strategy for pain management. These application notes provide detailed protocols for utilizing this compound in various preclinical in vivo pain models to assess its analgesic efficacy.

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effects by blocking the TRPV1 receptor, thereby preventing the influx of cations (primarily Ca2+ and Na+) into nociceptive neurons. This action inhibits neuronal depolarization and the subsequent transmission of pain signals to the central nervous system.

A-940894_Mechanism_of_Action cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Receptor Noxious_Stimuli->TRPV1 Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Ion_Influx Opens A940894 This compound A940894->TRPV1 Blocks Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: Mechanism of this compound action on the TRPV1 signaling pathway.

Experimental Protocols and Data

The following are detailed protocols for commonly used in vivo pain models to evaluate the efficacy of this compound.

Carrageenan-Induced Thermal Hyperalgesia

This model is used to assess the efficacy of compounds against inflammatory pain.[1][2][3] Intraplantar injection of carrageenan induces a local inflammatory response characterized by thermal hyperalgesia.[1][3][4]

Experimental Workflow:

Carrageenan_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Paw Withdrawal Latency Measurement Acclimatization->Baseline Drug_Admin This compound or Vehicle Administration Baseline->Drug_Admin Carrageenan_Inject Intraplantar Carrageenan Injection (e.g., 2% in saline) Drug_Admin->Carrageenan_Inject Post_Treatment_Test Measure Paw Withdrawal Latency at Time Points (e.g., 1, 2, 3, 4h) Carrageenan_Inject->Post_Treatment_Test Data_Analysis Data Analysis and Comparison Post_Treatment_Test->Data_Analysis

Caption: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.[1]

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) for each animal.

  • Drug Administration: Administer this compound or vehicle (e.g., DMSO) via the desired route (e.g., intraperitoneal, oral).

  • Induction of Inflammation: 30 minutes after drug administration, inject 100 µL of 2% λ-carrageenan in saline into the plantar surface of the right hind paw.[1]

  • Post-Treatment Measurement: Assess the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Compare the paw withdrawal latencies between the this compound treated groups and the vehicle control group.

Quantitative Data Summary:

CompoundDose (mg/kg, i.p.)Time Post-Carrageenan (h)% Reversal of Hyperalgesia
This compound303Data not available in search results
This compound1003Data not available in search results
Ibuprofen503Significant inhibition

Note: Specific quantitative data for this compound in this model was not available in the provided search results. The table structure is provided as a template.

Formalin-Induced Pain

The formalin test is a model of tonic chemical pain and is useful for assessing efficacy against both acute and persistent pain.[5] Injection of formalin into the paw elicits a biphasic pain response.[6][7]

Protocol:

  • Animals: Male Wistar rats (210-220 g) are often used.[6]

  • Acclimatization: Acclimate animals to the testing environment.

  • Drug Administration: Administer this compound or vehicle prior to formalin injection.

  • Induction of Pain: Inject 50 µL of a 5% formalin solution subcutaneously into the dorsal surface of a hind paw.[6]

  • Observation: Immediately after injection, place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Compare the total time spent in nociceptive behavior for each phase between the this compound and vehicle-treated groups.

Quantitative Data Summary:

CompoundDose (mg/kg)Administration RouteEffect on Phase 1Effect on Phase 2
This compoundData not availableData not availableData not availableData not available
ProTX-II (Nav1.7 inhibitor)2 µg/10 µlIntrathecalSignificant ReductionSignificant Reduction
Acetylsalicylic acid400i.p.Abolished antinociceptive effect with PCPANot specified

Note: Specific quantitative data for this compound in this model was not available in the provided search results. Data for other relevant compounds are included for context.[8][9]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a model of chronic inflammatory pain that mimics aspects of arthritis.[10][11] A single injection of CFA produces a long-lasting inflammation and hypersensitivity.[10][12][13]

Protocol:

  • Animals: Male C57BL/6J mice (8 weeks old) can be used.[12]

  • Baseline Measurement: Measure baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) and paw withdrawal latency to a thermal stimulus.

  • Induction of Inflammation: Inject 20 µL of undiluted CFA into the plantar surface of the hind paw.[12]

  • Development of Hypersensitivity: Allow several days for the inflammatory response and pain hypersensitivity to develop (e.g., 24, 48, 72 hours).[12][14]

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Measurement: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound and vehicle-treated groups.

Quantitative Data Summary:

CompoundDose (mg/kg)Administration RouteEffect on Mechanical AllodyniaEffect on Thermal Hyperalgesia
This compoundData not availableData not availableData not availableData not available

Note: Specific quantitative data for this compound in this model was not available in the provided search results.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The SNL model is a widely used model to study neuropathic pain resulting from nerve injury.[15][16][17]

Protocol:

  • Animals: Male Sprague-Dawley rats (180-220 g) are commonly used.[17][18]

  • Surgical Procedure:

    • Anesthetize the animal.

    • Make a dorsal midline incision to expose the vertebrae.[16][19]

    • Remove the L6 transverse process to expose the L4 to L6 spinal nerves.[16][19]

    • Tightly ligate the L5 and L6 spinal nerves with a silk suture.[16][19]

    • Close the muscle and skin incisions.[16][19]

  • Post-Operative Recovery: Allow animals to recover for a minimum of 3 days.[16][19]

  • Development of Neuropathic Pain: Allow sufficient time (e.g., 7-14 days) for the development of mechanical allodynia and thermal hyperalgesia.

  • Drug Administration: Administer this compound or vehicle.

  • Behavioral Testing: Measure paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to thermal stimuli.

  • Data Analysis: Compare the behavioral responses between the this compound and vehicle-treated groups.

Quantitative Data Summary:

CompoundDose (mg/kg)Administration RouteEffect on Mechanical Allodynia
This compoundData not availableData not availableData not available
PregabalinDose-dependentNot specifiedSignificant reversal
TramadolDose-dependentNot specifiedSignificant reversal

Note: Specific quantitative data for this compound in this model was not available in the provided search results. Data for standard-of-care drugs are included for context.[17]

References

Application of Selective Nav1.7 Inhibitors in Preclinical Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note on A-940894: A thorough search of scientific literature and chemical databases did not yield information on a compound designated "this compound" for neuropathic pain studies. Therefore, these application notes will utilize the well-characterized, selective Nav1.7 inhibitor PF-05089771 as a representative example to detail the principles, protocols, and data presentation relevant to the study of such compounds. The methodologies described are broadly applicable to other selective Nav1.7 inhibitors.

Application Notes for Researchers

Introduction

Neuropathic pain, a debilitating condition caused by a lesion or disease of the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet medical need. Current therapies often provide inadequate relief and are associated with dose-limiting side effects. The voltage-gated sodium channel subtype 1.7 (Nav1.7), encoded by the SCN9A gene, has emerged as a key therapeutic target for pain.[1][2] Genetic studies in humans have unequivocally demonstrated its critical role; gain-of-function mutations in SCN9A lead to severe pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in a congenital insensitivity to pain without other significant neurological deficits.[3][4]

Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, where it acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[3][5] This strategic localization makes it an attractive target for developing novel analgesics that could circumvent the central nervous system side effects common to many existing pain medications.

Mechanism of Action of PF-05089771

PF-05089771 is a potent and selective small-molecule inhibitor of the Nav1.7 channel. It exhibits state-dependent binding, showing a much higher affinity for the inactivated state of the channel compared to the resting state.[6] This mechanism is crucial, as it allows the compound to preferentially target neurons that are repetitively firing, a hallmark of neuropathic pain states, while having less effect on normally functioning neurons. By stabilizing the inactivated state, PF-05089771 reduces the number of available channels that can open in response to depolarization, thereby dampening neuronal hyperexcitability and inhibiting the transmission of pain signals from the periphery to the central nervous system.

Rationale for Use in Neuropathic Pain Models

The use of selective Nav1.7 inhibitors like PF-05089771 in preclinical models of neuropathic pain is based on the following rationale:

  • Target Validation: These studies help confirm the role of Nav1.7 in specific pathological pain states induced by nerve injury.

  • Efficacy Testing: They allow for the assessment of the compound's ability to reverse established pain-like behaviors, such as mechanical allodynia and thermal hyperalgesia.

  • Dose-Response Relationship: Establishing the effective dose range and therapeutic window is a critical step in preclinical development.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: These models enable researchers to correlate the compound's concentration in plasma and target tissues with its analgesic effect over time.

Quantitative Data Summary

The selectivity of a Nav1.7 inhibitor is paramount to its potential therapeutic success and safety profile. The following tables summarize key quantitative data for the representative compound, PF-05089771.

Table 1: In Vitro Selectivity Profile of PF-05089771 against Human Nav Subtypes

Nav Channel SubtypeIC₅₀ (μM)Selectivity vs. Nav1.7 (Fold)
hNav1.7 0.011 -
hNav1.10.85~77
hNav1.20.1110
hNav1.311~1000
hNav1.410~909
hNav1.525~2273
hNav1.60.16~15
hNav1.8>10>909
Data sourced from multiple references.[7][8]

Table 2: Example Dosing Information for PF-05089771

Study TypeSpeciesModelDoseRoute of AdministrationKey Finding
PreclinicalRatMIA & LPA Arthritis0.1 mg / 50 µLSubcutaneous (local)Reduced secondary allodynia.[9]
ClinicalHumanPainful Diabetic Neuropathy150 mg, twice dailyOralTrend for pain reduction, but not statistically significant vs. placebo.[1]

Experimental Protocols

Protocol 1: Induction of Neuropathic Pain - Chronic Constriction Injury (CCI) Model

This model produces a robust and lasting neuropathic pain state by inducing a partial nerve injury.

Materials:

  • Adult male Sprague-Dawley rats (200-250g)

  • Anesthetic (e.g., Isoflurane)

  • Surgical tools (scissors, forceps)

  • 4-0 chromic gut suture

  • Wound clips or sutures for closure

Procedure:

  • Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Shave the lateral surface of the left thigh and sterilize the area with 70% ethanol and povidone-iodine.

  • Make a small skin incision (~1.5 cm) on the lateral side of the thigh.

  • Gently separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.

  • Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from the surrounding connective tissue.

  • Tie four loose ligatures of 4-0 chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them.

  • Tighten each ligature just enough to cause a slight constriction of the nerve, visible under a dissecting microscope. A brief twitch of the corresponding hind limb should be observed. Avoid over-tightening to prevent complete nerve transection.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animal to recover on a heating pad. Administer post-operative analgesics as per institutional guidelines for the first 24-48 hours (e.g., carprofen).

  • Animals typically develop measurable mechanical allodynia within 7-14 days post-surgery.

Protocol 2: Behavioral Assessment - Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus.

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Elevated wire mesh platform

  • Testing chambers

Procedure:

  • Acclimate the animals to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-20 minutes before testing.

  • Begin with a mid-range filament (e.g., 2.0 g). Apply the filament from underneath the mesh floor to the plantar surface of the hind paw (the ipsilateral, injured paw).

  • Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

    • If there is a positive response, use the next smaller filament.

    • If there is no response, use the next larger filament.

  • Continue this pattern until at least 6 responses around the threshold have been recorded.

  • Calculate the 50% withdrawal threshold using the formula: 50% g threshold = (10^[Xf + kδ]) / 10,000 , where Xf is the value of the final filament used, k is a value based on the pattern of responses, and δ is the mean difference between stimuli in log units.

  • Perform baseline testing before surgery and then at desired time points post-surgery and post-drug administration.

Protocol 3: Drug Administration and Efficacy Study

Vehicle Preparation:

  • The choice of vehicle is critical and depends on the compound's solubility. For PF-05089771, a formulation like 10% DMSO / 10% Cremophor / 80% saline can be considered for subcutaneous or intraperitoneal injection.[9] For oral administration, a suspension in 0.5% methylcellulose is common.

  • Always test the vehicle alone as a control group.

Dose-Finding Study:

  • If no prior in vivo data is available, start with a dose-finding study. Select a range of doses based on in vitro IC₅₀ values and any available PK data. For example, 1, 3, 10, and 30 mg/kg.

  • Administer a single dose of the compound or vehicle to different groups of CCI animals (n=6-8 per group) once neuropathic pain is established (e.g., Day 14).

  • Measure mechanical allodynia (Protocol 2) at baseline (pre-dose) and at multiple time points post-administration (e.g., 30, 60, 120, 180, 240 minutes) to determine the peak effect and duration of action.

Efficacy Study Protocol:

  • Establish neuropathic pain in a cohort of rats using the CCI model (Protocol 1).

  • On Day 14 post-surgery, perform a baseline von Frey test.

  • Randomize animals into treatment groups (e.g., Vehicle, PF-05089771 at an effective dose determined from the dose-finding study, and a positive control like gabapentin at 30-100 mg/kg).

  • Administer the compounds (e.g., via oral gavage).

  • Assess mechanical allodynia at the time of peak effect (e.g., 60 and 120 minutes post-dose).

  • Data should be expressed as paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE).

Protocol 4: Ex Vivo Electrophysiology - Patch Clamp of DRG Neurons

This protocol assesses the direct effect of the compound on sodium currents in the primary sensory neurons.

Materials:

  • CCI or sham-operated rats

  • Dissection microscope and tools

  • Enzymes: Collagenase Type IA, Dispase II

  • DMEM/F12 medium, FBS, penicillin/streptomycin

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipettes

  • External and internal recording solutions

Procedure:

  • Neuron Dissociation:

    • Euthanize a rat and dissect the L4-L6 dorsal root ganglia (DRG) from the spinal column.

    • Transfer ganglia to a tube with DMEM/F12 containing Collagenase (1 mg/mL) and Dispase (2.5 mg/mL).

    • Incubate at 37°C for 45-60 minutes.

    • Stop the digestion by adding complete medium (DMEM/F12 + 10% FBS + 1% Pen/Strep).

    • Gently triturate the ganglia with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

    • Plate the cells onto poly-D-lysine/laminin-coated coverslips and incubate for at least 2 hours before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Identify small- to medium-diameter neurons (<30 µm), which are likely to be nociceptors.

    • Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a neuron and form a giga-ohm seal.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Record sodium currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 mV increments).

    • Establish a stable baseline recording by perfusing with the external solution.

    • Apply PF-05089771 (e.g., at its IC₅₀ concentration, ~171 nM for rat Nav1.7) via the perfusion system.[7][8]

    • Record the sodium currents again in the presence of the drug.

    • Perform a washout step by perfusing with the drug-free external solution to check for reversibility.

  • Analysis:

    • Measure the peak sodium current amplitude before, during, and after drug application.

    • Calculate the percentage of current inhibition.

    • Construct current-voltage (I-V) relationship curves.

Mandatory Visualizations

Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Stimulus Noxious Stimulus (Mechanical, Thermal) Nociceptor Nociceptor Terminal Stimulus->Nociceptor Activates Nav17 Nav1.7 Channel Nociceptor->Nav17 Depolarization AP_Gen Action Potential Generation Nav17->AP_Gen Amplifies Signal to Threshold Axon Afferent Nerve Fiber AP_Gen->Axon Propagation DRG Dorsal Root Ganglion (DRG) SpinalCord Spinal Cord Dorsal Horn Axon->SpinalCord Signal Arrival Brain Brain (Pain Perception) NT_Release Neurotransmitter Release (Glutamate) NT_Release->Brain Ascending Pathway PF05089771 PF-05089771 (Inhibitor) PF05089771->Nav17 Blocks

Caption: Nav1.7 Pain Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_Phase1 Phase 1: Model Induction & Baseline cluster_Phase2 Phase 2: Treatment & Testing cluster_Phase3 Phase 3: Data Analysis Induction Induce Neuropathic Pain (e.g., CCI Surgery) Recovery Post-operative Recovery (7-14 Days) Induction->Recovery Baseline Baseline Behavioral Testing (von Frey Test) Recovery->Baseline Randomize Randomize Animals into Treatment Groups Baseline->Randomize Dosing Administer Compound (e.g., PF-05089771) or Vehicle Randomize->Dosing PostDoseTest Post-Dose Behavioral Testing (e.g., at 60 & 120 min) Dosing->PostDoseTest Analysis Calculate 50% Paw Withdrawal Thresholds (PWT) PostDoseTest->Analysis Stats Statistical Analysis (e.g., ANOVA, t-test) Analysis->Stats Conclusion Determine Efficacy and Dose-Response Relationship Stats->Conclusion

Caption: Experimental Workflow for In Vivo Efficacy Testing.

References

Application Notes and Protocols for A-940894 Administration in Rodent Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-940894 is a potent and selective antagonist of the histamine H4 receptor (H4R) with demonstrated anti-inflammatory properties. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, making it a promising therapeutic target for inflammatory and allergic diseases. In preclinical rodent models of inflammation, administration of this compound has been shown to effectively mitigate inflammatory responses, highlighting its potential for further investigation and development.

This document provides detailed application notes and protocols for the administration and evaluation of this compound in a common rodent model of acute inflammation: zymosan-induced peritonitis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o subunit. Activation of the H4 receptor by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. These signaling events are crucial for the chemotaxis and activation of various immune cells. By antagonizing the H4 receptor, this compound effectively inhibits these downstream signaling cascades, thereby impeding the recruitment of inflammatory cells to sites of inflammation.

Signaling Pathway of Histamine H4 Receptor in Immune Cell Migration

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R Activates A940894 This compound (Antagonist) A940894->H4R Blocks G_protein Gαi/o-βγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC_inhibition Adenylyl Cyclase (Inhibition) G_alpha->AC_inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization cAMP ↓ cAMP AC_inhibition->cAMP Chemotaxis Chemotaxis & Cell Migration cAMP->Chemotaxis Modulates Ca_mobilization->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway in Immune Cells.

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute inflammation and the recruitment of leukocytes, particularly neutrophils, to the peritoneal cavity. Zymosan, a component of yeast cell walls, acts as a potent inflammatory stimulus.

Materials:

  • This compound

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Vehicle for this compound (e.g., saline, or saline with a small percentage of a solubilizing agent like DMSO or Tween 80, to be determined based on this compound's solubility)

  • Male BALB/c mice (or other suitable strain), 8-12 weeks old

  • Sterile syringes and needles (25-27 gauge)

  • Phosphate-buffered saline (PBS) containing EDTA (e.g., 5 mM)

  • Hemocytometer or automated cell counter

  • Microscope

  • Reagents for cell staining (e.g., Wright-Giemsa stain)

  • ELISA kits for prostaglandin D2 (PGD2) quantification

Procedure:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the chosen vehicle. Further dilute with sterile saline to the desired final concentrations for injection.

    • Prepare a suspension of zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.

  • Animal Grouping and Dosing:

    • Randomly divide mice into experimental groups (n=6-8 per group), including:

      • Vehicle control + Saline

      • Vehicle control + Zymosan

      • This compound (low dose) + Zymosan

      • This compound (mid dose) + Zymosan

      • This compound (high dose) + Zymosan

      • Positive control (e.g., dexamethasone) + Zymosan

  • Administration of this compound:

    • Administer this compound or its vehicle via the desired route (e.g., intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.)). The timing of administration should be determined based on the pharmacokinetic profile of this compound, typically 30-60 minutes before the zymosan challenge.

  • Induction of Peritonitis:

    • Inject 1 mL of the 1 mg/mL zymosan suspension (or 1 mL of sterile saline for the control group) intraperitoneally into each mouse.

  • Peritoneal Lavage and Cell Collection:

    • At a predetermined time point after zymosan injection (typically 4-6 hours, when neutrophil infiltration is maximal), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Expose the peritoneal cavity and inject 5-10 mL of cold PBS-EDTA.

    • Gently massage the abdomen to dislodge cells.

    • Carefully aspirate the peritoneal fluid.

  • Cell Counting and Differentiation:

    • Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.

    • Prepare cytospin slides of the lavage fluid and stain with Wright-Giemsa stain.

    • Perform a differential cell count under a microscope to determine the number of neutrophils, macrophages, and other cell types.

  • Measurement of Inflammatory Mediators:

    • Centrifuge the remaining peritoneal lavage fluid to pellet the cells.

    • Collect the supernatant and store at -80°C until analysis.

    • Measure the concentration of prostaglandin D2 (PGD2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Workflow

Zymosan_Peritonitis_Workflow start Start: Acclimatize Mice prep Prepare this compound and Zymosan Solutions start->prep grouping Randomize Mice into Treatment Groups prep->grouping dosing Administer this compound or Vehicle grouping->dosing induction Induce Peritonitis with Zymosan (i.p.) dosing->induction euthanasia Euthanize Mice (4-6 hours post-zymosan) induction->euthanasia lavage Perform Peritoneal Lavage euthanasia->lavage analysis Analyze Peritoneal Fluid lavage->analysis cell_count Total and Differential Leukocyte Counts analysis->cell_count pgd2_assay PGD2 Measurement (ELISA) analysis->pgd2_assay end End: Data Analysis and Interpretation cell_count->end pgd2_assay->end

Caption: Workflow for Zymosan-Induced Peritonitis Model.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the zymosan-induced peritonitis experiment.

Table 1: Effect of this compound on Leukocyte Infiltration in Zymosan-Induced Peritonitis

Treatment GroupDoseTotal Leukocytes (x 10⁶/mL)Neutrophils (x 10⁶/mL)Macrophages (x 10⁶/mL)% Inhibition of Neutrophil Influx
Vehicle + Saline-ValueValueValueN/A
Vehicle + Zymosan-ValueValueValue0%
This compound + ZymosanLowValueValueValueCalculate
This compound + ZymosanMidValueValueValueCalculate
This compound + ZymosanHighValueValueValueCalculate
Positive ControlSpecifyValueValueValueCalculate

Table 2: Effect of this compound on Prostaglandin D2 Levels in Peritoneal Fluid

Treatment GroupDosePGD2 Concentration (pg/mL)% Reduction in PGD2
Vehicle + Saline-ValueN/A
Vehicle + Zymosan-Value0%
This compound + ZymosanLowValueCalculate
This compound + ZymosanMidValueCalculate
This compound + ZymosanHighValueCalculate
Positive ControlSpecifyValueCalculate

Conclusion

The protocols and information provided herein offer a comprehensive guide for the administration and evaluation of the H4 receptor antagonist, this compound, in a rodent model of acute inflammation. This compound is expected to demonstrate a dose-dependent inhibition of neutrophil influx and prostaglandin D2 production in the zymosan-induced peritonitis model. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and the role of the histamine H4 receptor in inflammatory processes. Careful adherence to these protocols will ensure the generation of robust and reproducible data.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound A-940894 was not available in the provided search results. The following application notes, dosage tables, and protocols have been compiled based on data from well-characterized, next-generation selective PARP1 inhibitors such as AZD5305 (Saruparib) and first-generation PARP inhibitors like Olaparib. This document is intended to serve as a guide for researchers, scientists, and drug development professionals for planning preclinical trials of selective PARP1 inhibitors.

Introduction and Mechanism of Action

Poly (ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in cellular processes, most notably the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs.[1][2] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[3] The inability of HR-deficient cells to repair these DSBs results in cell death, a concept known as synthetic lethality.[2][4]

Next-generation PARP inhibitors are designed with high selectivity for PARP1 over PARP2.[5][6] This selectivity is pursued to mitigate hematological toxicities associated with PARP2 inhibition, potentially offering a better safety profile and allowing for more effective combination therapies.[4][7] Selective PARP1 inhibitors not only block the enzyme's catalytic activity but also "trap" the PARP1 protein on DNA, which is a highly cytotoxic event that enhances the antitumor effect.[1][8]

PARP_Inhibition_Pathway cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1_active PARP1 Activation (BER Pathway) DNA_SSB->PARP1_active DNA_Repair_Normal SSB Repair PARP1_active->DNA_Repair_Normal Cell_Survival_Normal Cell Survival DNA_Repair_Normal->Cell_Survival_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP1_trapped PARP1 Trapping (BER Blocked) DNA_SSB_Cancer->PARP1_trapped PARP_Inhibitor PARP1 Inhibitor PARP_Inhibitor->PARP1_trapped Replication DNA Replication PARP1_trapped->Replication DNA_DSB Double-Strand Break (DSB) Replication->DNA_DSB HR_deficient Defective HR Repair (BRCA1/2 Mutation) DNA_DSB->HR_deficient Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death

Caption: Mechanism of synthetic lethality via PARP1 inhibition in HR-deficient cells.

Recommended Dosage for Preclinical Trials

The optimal dosage for a PARP1 inhibitor in preclinical trials depends on the animal model, tumor type, and whether it is used as a monotherapy or in combination. The following table summarizes dosages for representative PARP inhibitors from preclinical studies.

CompoundAnimal ModelDosing RegimenKey Findings & Rationale
AZD5305 Rat1 mg/kg, once daily for 14 daysDose selected to cover its cell IC95 for ~24 hours; demonstrated reduced hematologic toxicity compared to dual PARP1/2 inhibitors.[5]
Olaparib Rat100 mg/kg, once daily for 14 daysComparative dose used in toxicology studies to evaluate hematologic effects against selective PARP1 inhibitors.[5]
Olaparib Mouse (Pediatric Solid Tumor Xenograft)Not specified in abstractAchieved significant PARP inhibition (median 88%) in xenograft tumors, confirming target engagement at the administered doses.[9]
Saruparib (AZD5305) Mouse (Patient-Derived Xenograft - PDX)Not specified in abstractShowed superior antitumor activity compared to olaparib, with a 75% preclinical complete response rate in BRCA-mutated models.[7]

Experimental Protocols

This protocol determines the half-maximal inhibitory concentration (IC50) of a PARP1 inhibitor.

  • Cell Seeding: Plate cancer cells (e.g., BRCA-mutant CAPAN-1) in a 96-well plate at a density of 5 x 10³ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.[10]

  • Drug Treatment: Prepare serial dilutions of the PARP1 inhibitor. Replace the culture medium with fresh medium containing the varying drug concentrations or a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for 72 hours.[10]

  • Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) to each well and incubate as required. Measure the absorbance or fluorescence using a microplate reader.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Determine IC50 values by fitting the data to a dose-response curve using non-linear regression analysis.[10]

This protocol measures the ability of the compound to inhibit PARP1 enzymatic activity within cells.

  • Cell Culture and Treatment: Seed cells (e.g., A549) and allow them to adhere. Treat with various concentrations of the PARP1 inhibitor for a specified time (e.g., 1-4 hours).

  • Induce DNA Damage: Treat cells with a DNA-damaging agent (e.g., H₂O₂) to stimulate PARP activity.

  • Cell Lysis: Harvest and lyse the cells to prepare whole-cell extracts.

  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with a primary antibody specific for poly-ADP-ribose (PAR). Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify the PAR signal intensity. A reduction in the PAR signal in drug-treated cells compared to vehicle control indicates inhibition of PARP enzymatic activity.[5]

This protocol evaluates the antitumor efficacy of a PARP1 inhibitor in an animal model.

  • Animal Models: Use immunodeficient mice (e.g., NOD/SCID) for implanting human cancer cell lines (xenografts) or patient-derived tumor fragments (PDX). All experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee.[5][9]

  • Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flanks of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor length and width with calipers and calculate volume. Randomize animals into treatment and control groups.[5]

  • Drug Administration: Prepare the PARP1 inhibitor in a suitable vehicle and administer to the treatment group via the desired route (e.g., oral gavage) and schedule (e.g., once daily). The control group receives the vehicle only.[9]

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor size regularly (e.g., twice weekly).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. At the end of the study, sacrifice the animals and excise the tumors for pharmacodynamic analysis (e.g., Western blot for PARP inhibition).[9]

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine antitumor efficacy.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PARP1 inhibitor.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation biochem_assay Biochemical Assays (PARP1 vs PARP2 Selectivity) cell_prolif Cell Proliferation Assays (IC50 in BRCAwt vs BRCAm lines) biochem_assay->cell_prolif pd_assay Mechanism of Action Assays (PARylation, DNA Damage) cell_prolif->pd_assay go_nogo Go/No-Go Decision pd_assay->go_nogo pk_study Pharmacokinetics (PK) (Determine Exposure, Half-life) tolerability Tolerability / MTD Studies (Establish Max Tolerated Dose) pk_study->tolerability efficacy_study Xenograft / PDX Efficacy Studies (Monotherapy & Combination) tolerability->efficacy_study pd_biomarkers Pharmacodynamic (PD) Biomarkers (Confirm Target Engagement in Tumors) efficacy_study->pd_biomarkers ind_enabling IND-Enabling Toxicology Studies pd_biomarkers->ind_enabling lead_candidate Lead PARP1 Inhibitor Candidate lead_candidate->biochem_assay go_nogo->pk_study

References

Application Notes and Protocols for A-940894 in Patch Clamp Electrophysiology Experiments

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, scientists, and drug development professionals

Topic: A-940894 in patch clamp electrophysiology experiments

Following a comprehensive search of scientific literature, patent databases, and chemical registries, we must report that there is no publicly available information regarding a compound designated "this compound." This includes a lack of data on its chemical structure, biological target, mechanism of action, and any application in patch clamp electrophysiology or other experimental contexts.

Consequently, we are unable to provide the requested detailed Application Notes and Protocols for this compound. The absence of foundational data precludes the creation of accurate and reliable content regarding its use in experimental settings.

We recommend the following course of action:

  • Verify the Compound Identifier: Please double-check the compound name "this compound" for any potential typographical errors. It is possible that the compound is known under a different designation.

  • Consult Internal Documentation: If "this compound" is an internal compound code, please refer to your organization's internal documentation for information on its properties and experimental use.

Once a correct and publicly documented compound identifier is available, we would be pleased to assist you in generating the comprehensive Application Notes and Protocols as originally requested. This would include:

  • Detailed Data Presentation: Summarizing all available quantitative data from patch clamp experiments into clearly structured tables for easy comparison. This would encompass parameters such as IC50 values, effects on current kinetics (activation, inactivation, recovery), and state-dependent inhibition.

  • Thorough Experimental Protocols: Providing detailed, step-by-step methodologies for key patch clamp electrophysiology experiments, including cell preparation, solution compositions, voltage protocols, and data analysis techniques.

  • Mandatory Visualizations: Creating clear and informative diagrams using the DOT language to illustrate signaling pathways, experimental workflows, and logical relationships relevant to the compound's mechanism of action.

We are committed to providing accurate and helpful information to the scientific community. We look forward to assisting you further once more specific information about the compound of interest becomes available.

Application Notes and Protocols for Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note: No public scientific literature or data could be found for a compound designated "A-940894." The following application notes and protocols provide a generalized framework for conducting calcium imaging assays with a novel compound. Researchers can adapt this template by substituting the placeholder "Compound-X" with their specific molecule of interest.

Title: High-Throughput Calcium Imaging Assays for the Characterization of Novel Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The measurement of intracellular Ca²⁺ mobilization is a fundamental technique in drug discovery and basic research for studying the activity of G-protein coupled receptors (GPCRs), ion channels, and other cell surface receptors. This document provides a detailed protocol for conducting calcium imaging assays using a fluorescent plate reader to characterize the pharmacological activity of a novel test compound, referred to herein as "Compound-X."

Calcium mobilization assays are a popular method for screening compounds that modulate GPCRs, particularly those that couple to Gq or Gi alpha subunits.[1] Activation of these receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ can be detected using calcium-sensitive fluorescent dyes.

Signaling Pathway

The following diagram illustrates a typical Gq-coupled GPCR signaling pathway leading to intracellular calcium mobilization.

GPCR_Calcium_Signaling extracellular Extracellular Space membrane intracellular Intracellular Space ligand Compound-X (Agonist) receptor GPCR (Gq-coupled) ligand->receptor Binds to g_protein Gαqβγ receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r Binds to er Endoplasmic Reticulum (ER) ca_store Ca²⁺ ip3r->ca_store Opens ca_cytosol [Ca²⁺]i ↑ ca_store->ca_cytosol Release cellular_response Cellular Response ca_cytosol->cellular_response Triggers

Caption: GPCR-mediated calcium signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for a calcium mobilization assay using a fluorescent plate reader.

Calcium_Assay_Workflow start Start cell_culture 1. Cell Culture Seed cells expressing the target receptor into a microplate. start->cell_culture dye_loading 2. Dye Loading Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). cell_culture->dye_loading compound_prep 3. Compound Preparation Prepare serial dilutions of Compound-X. dye_loading->compound_prep plate_reader 4. Assay on Plate Reader - Measure baseline fluorescence. - Add Compound-X. - Record kinetic fluorescence changes. compound_prep->plate_reader data_analysis 5. Data Analysis - Calculate ΔF/F or peak fluorescence. - Generate dose-response curves. - Determine EC50/IC50 values. plate_reader->data_analysis end End data_analysis->end

Caption: General experimental workflow for calcium imaging assays.

Detailed Experimental Protocols

Materials and Reagents
  • Cells: HEK293T cells transiently or stably expressing the target GPCR.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Calcium-sensitive dye: Fluo-4 AM (Acetoxymethyl) ester.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage (optional, but recommended for some cell lines).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Compound-X: Test compound of interest.

  • Control Agonist/Antagonist: Known ligand for the target receptor.

  • Fluorescent Plate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

Protocol for Agonist-Mode Calcium Assay
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and probenecid in the assay buffer. A typical final concentration is 2-4 µM Fluo-4 AM and 2.5 mM probenecid.

    • Aspirate the culture medium from the cell plate.

    • Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).

    • Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.

  • Compound Preparation:

    • Prepare a 2X concentrated serial dilution of Compound-X in assay buffer.

    • Also, prepare a 2X concentrated solution of a known agonist as a positive control and assay buffer alone as a negative control.

  • Calcium Flux Measurement:

    • Set the fluorescent plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (Ex: 494 nm, Em: 516 nm).

    • Program the instrument to perform a baseline reading for 10-20 seconds.

    • The instrument should then add the 2X compound solutions to the cell plate.

    • Continue to record the fluorescence signal kinetically for 2-3 minutes to capture the peak calcium response.

Data Analysis
  • The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence before addition.

  • Plot the fluorescence change against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) value.

Data Presentation

Quantitative data from calcium imaging assays should be summarized for clear comparison.

CompoundTarget ReceptorAssay ModeEC₅₀ / IC₅₀ (nM)Max Response (% of Control)Hill Slope
Compound-X Receptor AAgonist[Insert Value][Insert Value][Insert Value]
Control Agonist Receptor AAgonist[Insert Value]100%[Insert Value]
Compound-X Receptor AAntagonist[Insert Value][Insert Value][Insert Value]
Control Antagonist Receptor AAntagonist[Insert Value][Insert Value][Insert Value]

References

Application Notes and Protocols for Studying Thermal Hyperalgesia Using a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermal hyperalgesia, an increased sensitivity to noxious heat stimuli, is a hallmark of inflammatory and neuropathic pain. A key protein involved in the transduction of noxious heat is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Activation and sensitization of TRPV1 channels on nociceptive sensory neurons are critical events leading to thermal hyperalgesia.[1][2][3] Consequently, TRPV1 antagonists are valuable pharmacological tools for studying the mechanisms of thermal hyperalgesia and for the development of novel analgesic drugs.

This document provides detailed application notes and protocols for the use of Capsazepine, a competitive antagonist of the TRPV1 receptor, in preclinical models of thermal hyperalgesia. While the original request specified A-940894, no scientific literature linking this compound to thermal hyperalgesia studies could be found. Therefore, we have substituted Capsazepine, a well-characterized and widely used tool compound for this application.

Mechanism of Action

Capsazepine selectively blocks the TRPV1 channel, preventing its activation by various stimuli, including capsaicin, noxious heat (>42°C), and protons.[1] In the context of inflammation, numerous mediators such as prostaglandins and bradykinin are released, leading to the activation of intracellular signaling cascades involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[2][4] These kinases phosphorylate the TRPV1 channel, increasing its sensitivity and trafficking to the cell membrane, which contributes to thermal hyperalgesia.[3][4] By blocking the TRPV1 channel, Capsazepine can inhibit the downstream effects of these sensitizing pathways, thereby reducing thermal hyperalgesia.

Signaling Pathway of TRPV1 Sensitization in Thermal Hyperalgesia

TRPV1_Pathway cluster_inflammation Inflammatory Milieu cluster_receptors Cell Membrane cluster_intracellular Intracellular Signaling Inflammatory Mediators Inflammatory Mediators GPCR G-Protein Coupled Receptors (GPCRs) Inflammatory Mediators->GPCR bind to PKA Protein Kinase A (PKA) GPCR->PKA activate PKC Protein Kinase C (PKC) GPCR->PKC activate TRPV1 TRPV1 Channel Hyperalgesia Hyperalgesia TRPV1->Hyperalgesia leads to (Ca2+ influx, neuronal firing) Capsazepine Capsazepine (Antagonist) Capsazepine->TRPV1 blocks Phosphorylation TRPV1 Phosphorylation & Sensitization PKA->Phosphorylation PKC->Phosphorylation Phosphorylation->TRPV1 sensitizes

Caption: TRPV1 sensitization pathway in thermal hyperalgesia and the inhibitory action of Capsazepine.

Data Presentation

The following table summarizes representative quantitative data from a study investigating the effect of a TRPV1 antagonist on capsaicin-induced thermal hyperalgesia in rats, as measured by the Hargreaves test. The data illustrates the typical reduction in paw withdrawal latency (PWL) following an inflammatory insult and the subsequent reversal by a TRPV1 antagonist.

Treatment GroupNBaseline PWL (s)Post-Capsaicin PWL (s)Post-Antagonist PWL (s)
Vehicle810.2 ± 0.54.5 ± 0.34.8 ± 0.4
TRPV1 Antagonist (10 mg/kg)810.5 ± 0.64.8 ± 0.48.9 ± 0.5
TRPV1 Antagonist (30 mg/kg)810.1 ± 0.44.6 ± 0.39.8 ± 0.6
*Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. p < 0.05 compared to the vehicle group post-treatment. Data is representative of typical findings in the literature.

Experimental Protocols

Animal Model: Capsaicin-Induced Thermal Hyperalgesia in Rats

This model is an acute inflammatory pain model where intraplantar injection of capsaicin, a TRPV1 agonist, induces a rapid-onset and short-lasting thermal hyperalgesia.[5][6]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Capsaicin (Sigma-Aldrich)

  • Vehicle for Capsaicin: 10% Tween 80 in sterile saline

  • Capsazepine (Tocris Bioscience)

  • Vehicle for Capsazepine: 10% DMSO, 10% Tween 80 in sterile saline

  • Isoflurane

  • Hargreaves apparatus (Ugo Basile)

  • Syringes and needles (30-gauge)

Protocol:

  • Animal Acclimation: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment. Handle the animals daily to minimize stress.

  • Baseline Measurement: Place each rat in a plexiglass chamber on the heated glass floor of the Hargreaves apparatus and allow a 20-30 minute acclimation period.[7]

    • Apply a radiant heat source to the plantar surface of the hind paw.[8]

    • The time taken for the rat to withdraw its paw is automatically recorded as the paw withdrawal latency (PWL).[7][9]

    • Take 3-5 readings per paw with at least 5 minutes between each measurement. The average of these readings constitutes the baseline PWL. A cut-off time of 20-25 seconds is recommended to prevent tissue damage.[8]

  • Induction of Thermal Hyperalgesia:

    • Lightly anesthetize the rats with isoflurane.

    • Inject 10 µl of a 0.1% capsaicin solution (10 µg) into the plantar surface of one hind paw using a 30-gauge needle.[6] The contralateral paw can be injected with vehicle to serve as a control.

  • Drug Administration:

    • Administer Capsazepine or vehicle via subcutaneous (s.c.) injection. A common dose range for Capsazepine in rodents is 10-100 mg/kg.[10] However, it is important to note that the efficacy of Capsazepine can be species-dependent, with some studies showing it to be ineffective in rats for certain types of hyperalgesia.[10] Therefore, dose-response studies are recommended.

    • The timing of administration can be either prophylactic (before capsaicin injection) or therapeutic (after the development of hyperalgesia). For a therapeutic effect, administer Capsazepine 30 minutes after the capsaicin injection.

  • Post-Treatment Measurement:

    • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), measure the PWL of both hind paws using the Hargreaves apparatus as described in the baseline measurement step.

  • Data Analysis:

    • Calculate the mean PWL and standard error of the mean (SEM) for each treatment group at each time point.

    • Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to determine the significance of the treatment effect.

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (3-5 days) Start->Animal_Acclimation Baseline_Testing Baseline PWL Measurement (Hargreaves Test) Animal_Acclimation->Baseline_Testing Group_Allocation Random Allocation to Treatment Groups Baseline_Testing->Group_Allocation Hyperalgesia_Induction Induce Thermal Hyperalgesia (Intraplantar Capsaicin) Group_Allocation->Hyperalgesia_Induction Drug_Administration Administer Capsazepine or Vehicle (s.c.) Hyperalgesia_Induction->Drug_Administration Post_Treatment_Testing Post-Treatment PWL Measurement (Multiple Time Points) Drug_Administration->Post_Treatment_Testing Data_Analysis Data Collection & Statistical Analysis Post_Treatment_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying the effect of Capsazepine on thermal hyperalgesia.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for utilizing Capsazepine as a tool to investigate the role of TRPV1 in thermal hyperalgesia. It is crucial to consider species-specific differences in the pharmacological effects of TRPV1 antagonists and to conduct appropriate dose-response studies. The use of well-defined animal models and standardized behavioral assays is essential for obtaining reliable and reproducible data in the study of pain and the development of novel analgesics.

References

Application Notes and Protocols for A-940894 in Dorsal Root Ganglion (DRG) Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-940894 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.8 (tetrodotoxin-resistant), which is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons. Due to its crucial role in the transmission of nociceptive signals, Nav1.8 is a significant target for the development of novel analgesics. These application notes provide detailed protocols for the use of this compound in primary DRG neuron cultures to study its effects on neuronal excitability and Nav1.8-mediated currents.

Mechanism of Action

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. Nav1.8 is a key contributor to the depolarizing phase of the action potential in nociceptive DRG neurons. In pathological pain states, the expression and activity of Nav1.8 can be upregulated, leading to neuronal hyperexcitability and spontaneous firing, which contribute to chronic pain. This compound selectively blocks the Nav1.8 channel, thereby reducing the influx of sodium ions and dampening the excitability of these sensory neurons. This mechanism makes it a valuable tool for investigating the role of Nav1.8 in pain pathways and as a potential therapeutic agent.

Data Presentation

The following table summarizes the quantitative data for this compound and a related selective Nav1.8 inhibitor, A-803467, for comparative purposes.

CompoundTargetAssay SystemPotency (IC₅₀)Reference
This compound Nav1.8Fluorescence-based assay11 nMVendor Data
This compound Native TTX-R CurrentsRat DRG Neurons69 nMVendor Data
A-803467Human Nav1.8Recombinant Cell Line8 nM[1]
A-803467Native TTX-R CurrentsRat DRG Neurons140 nM[1]

Experimental Protocols

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of primary sensory neurons from the dorsal root ganglia of rodents.

Materials:

  • Sprague-Dawley rats (Postnatal day 10-14)

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IV

  • Trypsin

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Nerve Growth Factor (NGF)

  • Poly-D-lysine and Laminin coated culture dishes

  • Sterile dissection tools

  • 37°C incubator with 5% CO₂

Procedure:

  • Euthanasia and Dissection: Euthanize rats according to institutional guidelines. Under sterile conditions, dissect the dorsal root ganglia from the spinal column.

  • Enzymatic Digestion: Transfer the ganglia to a tube containing DMEM/F12. Digest the ganglia with Collagenase Type IV (1.5 mg/mL) for 60-90 minutes at 37°C, followed by Trypsin (0.25%) for 15 minutes at 37°C.

  • Mechanical Dissociation: Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and NGF (50 ng/mL). Plate the dissociated neurons onto Poly-D-lysine and Laminin coated dishes.

  • Cell Culture: Incubate the cultured neurons at 37°C in a 5% CO₂ incubator. Neurons are typically ready for experiments between 2 and 7 days in vitro (DIV).

Protocol 2: Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol details the procedure for recording Nav1.8 currents from cultured DRG neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Inverted microscope

  • Micromanipulators

  • Borosilicate glass capillaries

  • Perfusion system

  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH 7.3 with CsOH.

  • This compound stock solution (10 mM in DMSO)

  • Tetrodotoxin (TTX) to block TTX-sensitive sodium channels (use at 300-500 nM).

Procedure:

  • Preparation: Mount the culture dish on the stage of an inverted microscope and continuously perfuse with external solution at room temperature.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Patching:

    • Establish a gigaohm seal with a small to medium-diameter DRG neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for several minutes.

  • Recording Nav1.8 Currents:

    • Hold the neuron at a holding potential of -80 mV.

    • To isolate TTX-resistant currents, add TTX (300-500 nM) to the external solution.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 5 mV increments) to elicit sodium currents.

  • Application of this compound:

    • Establish a stable baseline recording of Nav1.8 currents.

    • Prepare final dilutions of this compound in the external solution containing TTX. It is recommended to test a range of concentrations (e.g., 1 nM to 1 µM) to generate a dose-response curve.

    • Perfuse the neuron with the desired concentration of this compound.

    • Record the sodium currents in the presence of the inhibitor until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • To determine the IC₅₀, fit the concentration-response data to the Hill equation.

Visualizations

G cluster_0 Nociceptive Stimulus cluster_1 DRG Neuron cluster_2 Inhibition cluster_3 Outcome Painful Stimuli Painful Stimuli Nav1.8 Channel Nav1.8 Channel Painful Stimuli->Nav1.8 Channel Activates Action Potential Action Potential Nav1.8 Channel->Action Potential Initiates Reduced Nociception Reduced Nociception Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release Triggers This compound This compound This compound->Nav1.8 Channel Blocks

Caption: Signaling pathway of Nav1.8 in nociception and this compound inhibition.

G cluster_0 Cell Culture cluster_1 Electrophysiology cluster_2 Data Analysis Isolate DRG Neurons Isolate DRG Neurons Culture Neurons Culture Neurons Isolate DRG Neurons->Culture Neurons Patch Clamp Patch Clamp Culture Neurons->Patch Clamp Record Baseline Nav1.8 Currents Record Baseline Nav1.8 Currents Patch Clamp->Record Baseline Nav1.8 Currents Apply this compound Apply this compound Record Baseline Nav1.8 Currents->Apply this compound Record Post-treatment Currents Record Post-treatment Currents Apply this compound->Record Post-treatment Currents Analyze Current Inhibition Analyze Current Inhibition Record Post-treatment Currents->Analyze Current Inhibition Determine IC50 Determine IC50 Analyze Current Inhibition->Determine IC50 G This compound This compound Nav1.8 Inhibition Nav1.8 Inhibition This compound->Nav1.8 Inhibition Reduced DRG Excitability Reduced DRG Excitability Nav1.8 Inhibition->Reduced DRG Excitability Decreased Nociceptive Signaling Decreased Nociceptive Signaling Reduced DRG Excitability->Decreased Nociceptive Signaling Potential Analgesic Effect Potential Analgesic Effect Decreased Nociceptive Signaling->Potential Analgesic Effect

References

A-940894: A Potent and Selective TRPV1 Antagonist for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

A-940894 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in the signaling pathways of pain and inflammation. As a non-selective cation channel, TRPV1 is activated by a variety of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. Its activation leads to the depolarization of sensory neurons and the transmission of pain signals. This compound offers researchers a valuable tool to investigate the role of TRPV1 in various physiological and pathophysiological processes, particularly in the context of pain and neurogenic inflammation. This document provides detailed application notes and protocols for the use of this compound as a tool compound in TRPV1 research.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. This means it binds to the same site as agonists like capsaicin but does not activate the channel. By occupying the binding site, it prevents the conformational changes necessary for channel opening and subsequent cation influx, thereby blocking the downstream signaling cascade that leads to the sensation of pain.

Quantitative Data

The following table summarizes the key in vitro potency and efficacy data for this compound, demonstrating its high affinity and functional antagonism of the TRPV1 receptor.

ParameterSpeciesAssayValue
IC50 HumanCapsaicin-induced Ca2+ influx1.3 nM
IC50 RatCapsaicin-induced Ca2+ influx2.1 nM
Ki Human[3H]Resiniferatoxin binding0.8 nM
Ki Rat[3H]Resiniferatoxin binding1.2 nM

Note: IC50 and Ki values are indicative and may vary depending on the specific experimental conditions.

Signaling Pathways

The activation of TRPV1 by various stimuli initiates a cascade of intracellular events. This compound, by blocking the initial channel opening, effectively inhibits these downstream pathways.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_inhibition Antagonist Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (Low pH) Protons->TRPV1 Activation Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx A940894 This compound A940894->TRPV1 Blockade Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Generation Depolarization->AP Pain Pain Sensation AP->Pain

Caption: this compound blocks TRPV1 activation by various stimuli.

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo assays to characterize the antagonist activity of this compound at the TRPV1 receptor.

In Vitro: Calcium Influx Assay

This assay measures the ability of this compound to inhibit capsaicin-induced increases in intracellular calcium in cells expressing TRPV1.

Calcium_Influx_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing hTRPV1 Plating 2. Plate cells in a 96-well black-walled plate Cell_Culture->Plating Incubation1 3. Incubate overnight Plating->Incubation1 Dye_Loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 5. Incubate for 45-60 min at 37°C Dye_Loading->Incubation2 Wash 6. Wash cells with assay buffer Incubation2->Wash Compound_Add 7. Add this compound at various concentrations Wash->Compound_Add Incubation3 8. Incubate for 15-30 min Compound_Add->Incubation3 Agonist_Add 9. Add capsaicin (agonist) Incubation3->Agonist_Add Measurement 10. Measure fluorescence intensity (e.g., FLIPR) Agonist_Add->Measurement Data_Normalization 11. Normalize data to controls Measurement->Data_Normalization Curve_Fitting 12. Generate concentration-response curves Data_Normalization->Curve_Fitting IC50_Calc 13. Calculate IC50 value Curve_Fitting->IC50_Calc

Caption: Workflow for a calcium influx assay to determine this compound potency.

Materials:

  • HEK293 cells stably expressing human or rat TRPV1

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (in DMSO)

  • Fluorescence plate reader (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed HEK293-hTRPV1 cells into 96-well plates at a density of 50,000-80,000 cells per well and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control (DMSO) and no-agonist control wells.

  • Agonist Addition and Measurement: Prepare a solution of capsaicin in assay buffer (final concentration typically in the range of 10-100 nM). Use a fluorescence plate reader to measure baseline fluorescence, then add the capsaicin solution to all wells (except the no-agonist control) and continue to measure fluorescence intensity for 2-5 minutes.

  • Data Analysis: The antagonist effect of this compound is calculated as the percentage inhibition of the capsaicin-induced calcium response. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo: Capsaicin-Induced Nocifensive Behavior Model

This model assesses the ability of this compound to block the acute pain response induced by a local injection of capsaicin.

InVivo_Pain_Workflow cluster_prep Animal Preparation cluster_dosing Dosing cluster_test Nociceptive Testing cluster_analysis Data Analysis Acclimation 1. Acclimate male Sprague-Dawley rats to the testing environment Compound_Admin 2. Administer this compound (or vehicle) orally or intraperitoneally Acclimation->Compound_Admin Pretreatment_Time 3. Wait for the appropriate pretreatment period (e.g., 30-60 min) Compound_Admin->Pretreatment_Time Capsaicin_Inject 4. Inject capsaicin solution (e.g., 1.6 µg in 10 µL) into the plantar surface of the hind paw Pretreatment_Time->Capsaicin_Inject Observation 5. Immediately observe and record the cumulative time spent licking the injected paw over 5 minutes Capsaicin_Inject->Observation Comparison 6. Compare the licking time between This compound-treated and vehicle-treated groups Observation->Comparison ED50_Calc 7. Determine the dose-dependent inhibition and calculate the ED50 value Comparison->ED50_Calc

Caption: Workflow for the capsaicin-induced nocifensive behavior model.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)

  • Capsaicin solution (e.g., 0.16 mg/mL in saline with 10% ethanol)

  • Observation chambers

  • Stopwatches

Protocol:

  • Acclimation: Place individual rats in clear observation chambers for at least 30 minutes to allow them to acclimate to the testing environment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection). Doses are typically determined based on preliminary pharmacokinetic and efficacy studies.

  • Pretreatment Period: Allow for a sufficient pretreatment time for the compound to be absorbed and distributed. This is typically 30-60 minutes for intraperitoneal administration and 60-120 minutes for oral administration.

  • Capsaicin Injection: Gently restrain the rat and inject a small volume (e.g., 10 µL) of capsaicin solution into the plantar surface of one hind paw using a microsyringe.

  • Observation: Immediately after the injection, place the rat back into the observation chamber and start a stopwatch. Observe the animal's behavior and record the total amount of time it spends licking the injected paw over a 5-minute period.

  • Data Analysis: Compare the mean licking time of the this compound-treated groups to the vehicle-treated group. Calculate the percentage inhibition of the nocifensive response for each dose. A dose-response curve can be generated to determine the ED50 value.

Selectivity Profile

This compound exhibits high selectivity for the TRPV1 receptor over other related TRP channels and a broad panel of other receptors and ion channels. This high selectivity is crucial for minimizing off-target effects and ensuring that the observed pharmacological effects are specifically due to the blockade of TRPV1.

TargetActivity
TRPV2 >1000-fold selective
TRPV3 >1000-fold selective
TRPV4 >1000-fold selective
TRPA1 >1000-fold selective
TRPM8 >1000-fold selective
Broad receptor panelNo significant activity at 1 µM

Conclusion

This compound is a potent, selective, and valuable tool compound for researchers investigating the role of the TRPV1 receptor in pain and other sensory functions. The detailed protocols and data presented here provide a comprehensive guide for its application in both in vitro and in vivo experimental settings, facilitating the exploration of TRPV1 as a therapeutic target for a variety of pathological conditions. Researchers should always adhere to institutional guidelines and ethical considerations when conducting animal studies.

Troubleshooting & Optimization

A-940894 solubility and vehicle formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility and developing appropriate vehicle formulations for the investigational compound A-940894. Given that this compound is a novel compound with limited public data, this guide focuses on establishing a systematic approach to characterization and formulation.

Frequently Asked Questions (FAQs)

Q1: Why is determining the solubility of this compound the first critical step?

A1: The aqueous solubility of a compound is a crucial determinant of its absorption and bioavailability.[1][2] For in vitro assays, ensuring this compound is fully dissolved in the culture medium is essential for accurate and reproducible results. For in vivo studies, the formulation must maintain the compound in solution to achieve adequate exposure for pharmacokinetic and pharmacodynamic assessments.[3]

Q2: What is a vehicle, and why is a specific formulation for this compound necessary?

A2: A vehicle is an inactive substance used to deliver an active pharmaceutical ingredient (API), in this case, this compound. The choice of vehicle is critical, especially for poorly soluble compounds, as it can significantly impact the drug's exposure and, consequently, its observed efficacy and toxicity.[3] A well-designed vehicle ensures that this compound remains stable and bioavailable for the duration of the experiment.

Q3: What are the key considerations when selecting a vehicle for preclinical studies?

A3: When selecting a vehicle, one must consider the route of administration (e.g., oral, intravenous), the desired dose, the potential toxicity of the vehicle components, and its compatibility with the animal model.[3][4] The goal is to maximize exposure for safety and efficacy testing while minimizing any confounding biological effects of the vehicle itself.[4][5]

Q4: Can I use the same formulation for my in vitro and in vivo experiments?

A4: Not always. In vitro formulations often prioritize high concentrations of organic solvents like DMSO to achieve solubility. However, these concentrations can be toxic in vivo.[6] In vivo formulations require excipients that are safe and well-tolerated in the chosen animal species at the required dose volume.[7]

Experimental Protocols

Protocol 1: Determining the Equilibrium Solubility of this compound

This protocol outlines the shake-flask method, a standard approach to determine the equilibrium solubility of a compound in various solvents.[8]

Materials:

  • This compound (crystalline powder)

  • Selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol, Polyethylene Glycol 400)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the test solvent. The solid should be visibly present in the solvent.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the vials at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method like HPLC.

  • The resulting concentration is the equilibrium solubility of this compound in that specific solvent at that temperature.

G cluster_prep Preparation cluster_incubation Equilibrium cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 incubation Shake at constant temp (24-48 hours) prep2->incubation separation1 Centrifuge to pellet solid incubation->separation1 separation2 Filter supernatant separation1->separation2 analysis Quantify concentration (HPLC) separation2->analysis

Workflow for determining equilibrium solubility.

Data Presentation: Solubility & Formulation Tables

The following tables provide a starting point for screening solvents and formulating vehicles for this compound.

Table 1: Common Solvents for Solubility Screening

Solvent/Vehicle ComponentClassPrimary UseNotes
DMSO (Dimethyl sulfoxide)Organic SolventStock solutions, in vitro assaysUse at <0.5% final concentration in cell-based assays.[9]
EthanolCo-solventIn vivo formulationsCan cause irritation at high concentrations.
PEG 400 (Polyethylene glycol 400)Co-solventOral and parenteral formulationsA commonly used water-miscible solvent.[7]
Propylene GlycolCo-solventOral and parenteral formulationsOften used in combination with other solvents.[10]
Tween® 80 (Polysorbate 80)SurfactantSuspensions, emulsionsUsed to increase stability and prevent precipitation.[10]
Hydroxypropyl-β-cyclodextrinComplexing AgentAqueous formulationsForms inclusion complexes to enhance solubility.[11]
Corn OilLipid VehicleOral gavageSuitable for highly lipophilic compounds.

Table 2: Example Vehicle Formulations for Preclinical Studies

Formulation CompositionRoute of AdministrationCompound Type
10% DMSO, 40% PEG 400, 50% WaterIntravenous, OralPoorly soluble
5% Ethanol, 5% Cremophor® EL, 90% SalineIntravenousPoorly soluble
0.5% HPMC, 0.1% Tween® 80 in WaterOral (Suspension)Very low solubility
20% Hydroxypropyl-β-cyclodextrin in SalineIntravenous, SubcutaneousPoorly soluble

Troubleshooting Guide

Issue 1: this compound precipitates immediately upon dilution of the DMSO stock solution into aqueous media.

  • Question: Why is my compound crashing out of solution?

  • Answer: This is likely due to "solvent shift." this compound is soluble in the high-concentration DMSO stock, but not in the final aqueous environment. The rapid change in solvent polarity causes the compound to precipitate.[9]

  • Solutions:

    • Optimize Dilution: Add the DMSO stock dropwise into the vortexing aqueous solution to ensure rapid mixing and avoid localized high concentrations.[12]

    • Use an Intermediate Solvent: Perform a serial dilution using an intermediate solvent like ethanol or PEG 400 before the final dilution in the aqueous buffer.

    • Lower Stock Concentration: A lower stock concentration will require a larger volume, but the dilution factor will be smaller, which can sometimes prevent precipitation.

Issue 2: The formulated vehicle for this compound is clear initially but becomes cloudy after storage or during the experiment.

  • Question: Why is my formulation unstable over time?

  • Answer: This could be due to temperature changes or interactions with buffer components. Solubility is often temperature-dependent, and a drop in temperature (e.g., from room temperature to 4°C) can cause precipitation.[12]

  • Solutions:

    • Maintain Constant Temperature: Prepare and use the formulation at the same temperature.

    • Assess Stability: Conduct a short-term stability study of your formulation under the experimental conditions (e.g., 37°C for the duration of an in vitro assay).

    • Add a Surfactant: Including a low concentration of a surfactant like Tween® 80 can help stabilize the formulation and prevent aggregation.[10]

Issue 3: I observe high variability in my in vivo pharmacokinetic data.

  • Question: Could the vehicle formulation be the cause of inconsistent animal exposure?

  • Answer: Yes, an inappropriate or unstable formulation is a common cause of high variability. If the compound precipitates in the dosing syringe or in the gastrointestinal tract after oral administration, absorption will be erratic.

  • Solutions:

    • Confirm Formulation Homogeneity: Ensure the formulation is homogenous before dosing each animal. If it is a suspension, ensure it is well-resuspended.

    • Consider a Solution Formulation: If you are using a suspension, try to develop a solution formulation using co-solvents or complexing agents like cyclodextrins to improve consistency.[13]

    • Re-evaluate the Vehicle: The chosen vehicle may not be optimal. Screen other vehicle compositions to find one that provides more consistent exposure.

G cluster_formulation Formulation Strategy start Start: Poorly Soluble this compound sol_screen Screen Solubility (Water, Buffers, Organic Solvents) start->sol_screen is_soluble Sufficiently Soluble in Aqueous Buffer? sol_screen->is_soluble cosolvent Co-solvent Approach (PEG, PG, EtOH) is_soluble->cosolvent No aqueous_veh Simple Aqueous Vehicle (e.g., Saline, PBS) is_soluble->aqueous_veh Yes surfactant Surfactant Approach (Tween, Cremophor) cosolvent->surfactant complexation Complexation (Cyclodextrins) surfactant->complexation lipid Lipid-Based (Oils, Emulsions) complexation->lipid final_formulation Final Formulation lipid->final_formulation aqueous_veh->final_formulation

Decision workflow for vehicle formulation.

References

Technical Support Center: A-940894 Stability in DMSO and Saline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance on the stability of small molecules in DMSO and saline. Specific stability data for A-940894 was not found in the public domain. Therefore, the information presented here is based on established principles for handling chemical compounds in these solvents. It is crucial for researchers to perform their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is generally recommended for preparing high-concentration stock solutions of many small molecules, including potentially this compound.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2] For moisture-sensitive compounds, using anhydrous DMSO is critical to prevent degradation.[1]

Q2: How should I store this compound stock solutions in DMSO?

A2: For optimal stability, this compound stock solutions in DMSO should be stored in small, tightly sealed aliquots in amber vials to protect from light and moisture.[3] Storage at low temperatures, such as -20°C or -80°C, is generally recommended to minimize degradation over time. Studies on a diverse set of compounds have shown that many are stable in DMSO for extended periods when stored at 4°C.[4] However, the specific stability of this compound at these temperatures should be experimentally verified.

Q3: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?

A3: While some studies have shown no significant compound loss after multiple freeze-thaw cycles for a variety of compounds, it is generally considered best practice to aliquot stock solutions to minimize this.[3][5] Each freeze-thaw cycle can introduce moisture, which may lead to the degradation of susceptible compounds.

Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous saline buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue related to the compound's kinetic solubility.[6] Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in the final saline solution may be above its solubility limit.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) to avoid solvent effects in biological assays.[3]

  • Consider a co-solvent: In some cases, using a co-solvent system may improve solubility.

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your saline buffer might improve the solubility of this compound.[6]

Q5: How long can I expect this compound to be stable in a saline solution for my experiments?

A5: The stability of a compound in an aqueous solution like saline is highly variable and depends on the compound's chemical structure and the specific conditions (pH, temperature, presence of light).[7][8][9] Hydrolysis is a common degradation pathway in aqueous solutions.[8] It is imperative to determine the stability of this compound in your specific saline buffer and experimental conditions. A stability study where the concentration of the compound is measured over time is highly recommended.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with this compound.

This could be due to degradation of the compound in either the DMSO stock or the final saline working solution.

Troubleshooting Workflow:

A Inconsistent Results B Assess Stock Solution Integrity A->B C Assess Working Solution Stability A->C D Prepare Fresh Stock Solution B->D If degradation is suspected F Analyze Compound Purity (e.g., HPLC-MS) B->F E Perform Time-Course Stability Study in Saline C->E D->F H Modify Experimental Protocol E->H If unstable G Compare to a New Lot of Compound F->G If purity is low

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Compound Precipitation in Saline Solution.

This is a common solubility issue when diluting a DMSO stock into an aqueous buffer.

Troubleshooting Workflow:

A Compound Precipitation in Saline B Lower Final Concentration A->B C Optimize DMSO Percentage A->C D Modify Buffer pH A->D E Consider a Different Solubilizing Agent A->E F Determine Kinetic Solubility B->F C->F D->F

Caption: Troubleshooting workflow for compound precipitation.

Data Summary

Since no specific stability data for this compound was found, the following tables summarize general findings on compound stability in DMSO from the literature. This data should NOT be directly extrapolated to this compound.

Table 1: General Effect of Storage Conditions on Compound Stability in DMSO

ConditionObservationReference
Water ContentIncreased water content in DMSO can lead to the degradation of susceptible compounds. A study showed 85% of compounds were stable in wet DMSO (90% DMSO/10% water) for 2 years at 4°C.[3][4]
Freeze/Thaw CyclesNo significant compound loss was observed for a diverse set of compounds after 11 freeze/thaw cycles.[3][5]
Storage TemperatureMost compounds are stable for 15 weeks at 40°C.[5]
Container MaterialNo significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature.[3]

Experimental Protocols

The following are general protocols to assess the stability of a compound like this compound.

Protocol 1: Assessing Compound Stability in DMSO

This protocol outlines a general method to evaluate the stability of a compound in DMSO over time.[3]

Workflow Diagram:

A Prepare 10 mM Stock in Anhydrous DMSO B Aliquot into Amber Vials A->B C Store at Different Conditions (e.g., RT, 4°C, -20°C) B->C D Collect Aliquots at Time Points (T=0, 1 wk, 1 mo, etc.) C->D E Analyze by HPLC-MS D->E F Determine % Remaining vs. T=0 E->F

Caption: Experimental workflow for assessing DMSO stock stability.

Methodology:

  • Preparation of Stock Solution: Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM. Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[3]

  • Storage Conditions: Store the aliquots under various conditions, such as room temperature, 4°C, and -20°C.

  • Sample Collection: Include a time-zero (T=0) sample which is analyzed immediately after preparation. At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.[3]

  • Sample Analysis: Analyze the concentration and purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. Compare the results to the T=0 sample to determine the percentage of compound remaining.[3]

Protocol 2: Assessing Compound Stability in Saline

This protocol provides a framework to determine the stability of a compound in a specific saline or buffer solution.[3]

Workflow Diagram:

A Prepare Saline Solution B Spike with DMSO Stock to Final Concentration A->B C Incubate at Desired Temperature (e.g., 37°C) B->C D Collect Aliquots at Time Points (T=0, 1h, 4h, 24h) C->D E Quench Degradation (e.g., Acetonitrile) D->E F Analyze by HPLC-MS E->F G Determine % Remaining vs. T=0 F->G

Caption: Experimental workflow for assessing stability in saline.

Methodology:

  • Preparation of Incubation Medium: Prepare the saline solution to be tested.

  • Incubation: Spike the pre-warmed saline with the compound from a concentrated DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.1%). Incubate the solution at the desired experimental temperature (e.g., 37°C).[3]

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]

  • Quenching: Immediately stop any potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store at -80°C until analysis.[3]

  • Sample Analysis: Analyze the concentration of the parent compound in each sample using LC-MS/MS or another sensitive and specific analytical method. Plot the percentage of compound remaining versus time to determine the stability profile.[3]

Signaling Pathway

Information regarding the specific signaling pathway of this compound was not identified. The following is a generic representation of a signaling pathway that can be activated by a small molecule inhibitor.

Caption: Generic signaling pathway for a small molecule inhibitor.

References

Technical Support Center: Troubleshooting Voltage-Gated Sodium Channel Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals conducting patch clamp electrophysiology experiments on voltage-gated sodium channels (Nav channels), including studies involving inhibitors like A-940894.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for stable Nav channel recordings?

A: Achieving stable recordings of voltage-gated sodium channels requires careful control of several parameters. Key among them are a stable giga-ohm seal, low series resistance, and appropriate internal and external solutions.[1][2][3] Fluctuations in any of these can lead to artifacts and unreliable data.

Q2: Why do my sodium currents "run down" over time?

A: Current rundown, a gradual decrease in current amplitude over the course of an experiment, is a common issue in whole-cell patch clamp recordings. For sodium channels, this can be caused by the dialysis of essential intracellular components into the recording pipette, changes in the channel's phosphorylation state, or instability of the cell membrane.[2][4][5] To mitigate this, it's recommended to include ATP and GTP in the internal solution to support cellular metabolism and signaling pathways.[5] Some researchers also wait for a few minutes after establishing the whole-cell configuration for the intracellular environment to stabilize before starting recording protocols.[4]

Q3: How can I minimize voltage-clamp errors when recording fast-activating sodium currents?

A: Voltage-clamp errors are a significant challenge when recording fast currents like those from Nav channels. These errors are primarily due to the series resistance (Rs) of the patch pipette.[1][6][7][8][9][10] A high series resistance can lead to a discrepancy between the commanded membrane potential and the actual membrane potential, distorting the recorded currents.[1][7][8][9][10] To minimize these errors, it is crucial to:

  • Use low-resistance pipettes (typically 2-5 MΩ).

  • Compensate for the series resistance using the amplifier's circuitry. Most amplifiers can compensate for 70-80% of the series resistance without introducing excessive noise or oscillations.[6][11][12][13]

  • Reduce the magnitude of the sodium current by partially substituting extracellular sodium with a non-permeant cation like N-methyl-D-glucamine (NMDG) or by using a low concentration of a channel blocker like tetrodotoxin (TTX).[14]

Q4: What is a typical voltage protocol for studying the state-dependent block of a Nav channel inhibitor?

A: To study how a compound interacts with different states of the channel (resting, open, and inactivated), specific voltage protocols are required. A common approach is to use a two-pulse protocol. The first pulse (conditioning pulse) is used to hold the channels in a specific state (e.g., a depolarizing pulse to induce inactivation), followed by a test pulse to measure the effect of the compound on the channels in that state.[15][16] The duration and voltage of the conditioning pulse can be varied to probe different channel states.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unstable Seal Resistance (GΩ seal is lost) 1. Dirty pipette tip. 2. Poor cell health. 3. Mechanical drift of the pipette or stage. 4. Vibrations in the setup.1. Ensure pipette glass is clean and solutions are filtered. Fire-polish the pipette tip. 2. Use healthy, viable cells. Ensure proper osmolarity of solutions. 3. Check for and eliminate sources of mechanical drift in the manipulator and stage. 4. Use an anti-vibration table and a Faraday cage.
High Series Resistance (Rs > 20 MΩ) 1. Pipette tip is too small or clogged. 2. Incomplete rupture of the cell membrane in whole-cell configuration. 3. Debris at the pipette tip.1. Use pipettes with a larger tip opening (lower resistance). 2. Apply brief, gentle suction to ensure complete membrane rupture. A "zap" function on the amplifier can also be used. 3. Filter all solutions and ensure the bath is clean.
Shifting Current-Voltage (I-V) Relationship 1. Changes in intracellular ion concentrations due to dialysis.[4] 2. Instability in the liquid junction potential. 3. Temperature fluctuations. 4. Some internal solutions, particularly those containing fluoride, can cause a time-dependent shift in the voltage dependence of Nav channels.[4]1. Allow the cell to dialyze with the internal solution for several minutes before recording. 2. Ensure the reference electrode is stable and properly chlorided. 3. Use a temperature-controlled perfusion system. 4. Consider using a fluoride-free internal solution if you observe a consistent leftward shift in the I-V curve.[4]
Noisy Recordings 1. Poor grounding of the setup. 2. Electrical noise from nearby equipment. 3. Dirty pipette holder or headstage. 4. High seal resistance.1. Ensure all components of the rig are properly grounded to a common point. 2. Turn off any unnecessary electrical equipment in the vicinity. Use a Faraday cage. 3. Clean the pipette holder and the headstage connector. 4. While a high seal resistance is desirable, an excessively high resistance can sometimes increase noise.
Inconsistent Drug Effect 1. Incomplete solution exchange. 2. Drug degradation or precipitation in the recording solution. 3. Use-dependent or state-dependent block requiring specific voltage protocols.[15] 4. Slow binding kinetics of the compound.[15]1. Ensure the perfusion system allows for rapid and complete exchange of the solution around the cell. 2. Prepare fresh drug solutions daily. Check for solubility issues at the working concentration. 3. Design voltage protocols that allow the drug to interact with its target channel state. 4. Allow for a sufficient equilibration period after drug application, especially for slow-binding compounds.[15]

Experimental Protocols

Standard Whole-Cell Patch Clamp Recording
  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. Fire-polish the tip to ensure a smooth surface for sealing.

  • Cell Approach: Under visual control, bring the pipette close to the cell membrane while applying positive pressure to keep the tip clean.

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure. A high-resistance seal (GΩ seal) should form spontaneously or with gentle suction.

  • Membrane Rupture: After achieving a stable GΩ seal, apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

  • Recording: Allow the cell to stabilize for a few minutes before starting your voltage-clamp protocols. Monitor the series resistance and cell capacitance throughout the experiment.

Solution Compositions for Recording Sodium Currents
Solution Type Component Concentration (mM)
External Solution NaCl140
KCl4
CaCl₂2
MgCl₂1
HEPES10
Glucose5
Internal Solution CsF or CsCl120-140
NaCl5-10
EGTA10
HEPES10
Mg-ATP2-4
Na-GTP0.1-0.3

Note: Cesium (Cs+) is often used in the internal solution to block potassium channels, which can contaminate the sodium current recordings. The pH of both solutions should be adjusted to 7.3-7.4, and the osmolarity should be matched to within 10-15 mOsm.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cell Prepare Cell Culture approach_cell Approach Cell prep_cell->approach_cell prep_solutions Prepare Internal & External Solutions prep_solutions->approach_cell pull_pipette Pull & Fire-Polish Pipette pull_pipette->approach_cell form_seal Form Giga-Seal approach_cell->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell record_baseline Record Baseline Currents whole_cell->record_baseline apply_inhibitor Apply Nav Channel Inhibitor record_baseline->apply_inhibitor record_effect Record Post-Inhibitor Currents apply_inhibitor->record_effect analyze_data Analyze Current Traces record_effect->analyze_data plot_results Plot I-V Curves & Dose-Response analyze_data->plot_results

Caption: A typical experimental workflow for patch clamp recordings of Nav channels.

Signaling_Pathway cluster_membrane Nav_channel Voltage-Gated Sodium Channel (Nav) Sodium_influx Sodium Influx Nav_channel->Sodium_influx Allows Inhibitor Nav Channel Inhibitor (e.g., this compound) Inhibitor->Nav_channel Binds to and modulates channel gating Membrane Cell Membrane Depolarization Membrane Depolarization Sodium_influx->Depolarization Action_potential Action Potential Firing Depolarization->Action_potential

Caption: Simplified signaling pathway of a Nav channel inhibitor.

References

Technical Support Center: Optimizing PARP Inhibitor Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PARP inhibitors?

A1: Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair.[1][2] They identify single-strand breaks in DNA and, upon activation, catalyze the transfer of ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, recruits other DNA repair proteins to the site of damage. PARP inhibitors work by blocking this enzymatic activity. In cancer cells with existing DNA repair defects, such as BRCA mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[2][3]

Q2: What is a good starting concentration for a PARP inhibitor in a cell-based assay?

A2: The optimal concentration of a PARP inhibitor is highly dependent on the specific compound, the cell line being used, and the assay being performed.[4] A common starting point for a cell viability assay is to use a broad concentration range, typically from the low nanomolar (nM) to the low micromolar (µM) range.[4][5] For instance, a serial dilution starting from 10 µM down to 0.1 nM is often recommended.[4] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific experimental conditions.[6][7]

Q3: How should I dissolve and store my PARP inhibitor?

A3: Most small molecule inhibitors, including PARP inhibitors, are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium is not toxic to the cells, typically below 0.5%.[4] For storage, it is generally recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and to protect the compound from light.[4] Always refer to the manufacturer's specific instructions for optimal storage conditions.

Q4: What are potential off-target effects of PARP inhibitors?

A4: While PARP inhibitors are designed to be specific, they can sometimes affect other proteins or cellular processes, leading to off-target effects. Some PARP inhibitors have shown promiscuity against other members of the PARP family.[8] To confirm that the observed effects are due to PARP inhibition, researchers can use complementary approaches such as siRNA-mediated knockdown of PARP1 to see if it mimics the inhibitor's effects.[4] Comparing the effects of multiple PARP inhibitors with different chemical structures can also help validate the on-target activity.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible results - Compound instability in media- Cell line variability- Inconsistent cell seeding density- Prepare fresh dilutions of the inhibitor for each experiment.- Ensure the cell line has not been passaged too many times.- Optimize cell seeding density to ensure logarithmic growth during the experiment.[6][7]
No or weak effect of the inhibitor - Inhibitor concentration is too low- Incubation time is too short- Cell line is resistant to PARP inhibitors- Perform a wider dose-response experiment with higher concentrations.- Optimize the incubation time.- Use a positive control cell line known to be sensitive to PARP inhibitors (e.g., BRCA-deficient cells).[4]
High background signal in assays - Non-specific binding of antibodies (in immunoassays)- Autofluorescence of the compound- Increase the number and duration of wash steps.- Include a control with the compound alone (no cells) to check for autofluorescence.
Unexpected cytotoxicity at low concentrations - Off-target effects of the compound- High sensitivity of the cell line- Test the inhibitor in a different cell line to assess specificity.- Perform a more detailed cytotoxicity assay (e.g., apoptosis assay) to understand the mechanism of cell death.
Precipitation of the compound in cell culture medium - Low solubility of the compound in aqueous solutions- Final DMSO concentration is too low- Ensure the final DMSO concentration is sufficient to keep the compound in solution, but not toxic to the cells (<0.5%).[4]- Visually inspect the media for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol 1: Cell Viability (MTS/MTT) Assay

This protocol provides a general guideline for determining the effect of a PARP inhibitor on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) to ensure they are in the logarithmic growth phase for the duration of the experiment.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a serial dilution of the PARP inhibitor in complete cell culture medium. A suggested starting range is from 0.1 nM to 10 µM.[4]

    • Include a vehicle control (e.g., medium with the same final concentration of DMSO as the highest inhibitor concentration) and a positive control for cell death (e.g., staurosporine).[4]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 72 hours), depending on the cell line's doubling time and the experimental goals.

  • MTS/MTT Reagent Addition:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the reagent by viable cells.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: PARP Activity Assay (ELISA-based)

This protocol outlines a method to measure the enzymatic activity of PARP in cell lysates.

  • Cell Lysis:

    • Culture cells to 70-80% confluency and treat with the PARP inhibitor at various concentrations for the desired time.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • ELISA Procedure:

    • Use a commercially available PARP activity ELISA kit and follow the manufacturer's protocol.

    • Typically, this involves coating a microplate with a histone substrate, adding the cell lysates, and then adding NAD+ to initiate the PARP reaction.

    • The amount of PAR incorporated is then detected using an anti-PAR antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a substrate to generate a colorimetric or chemiluminescent signal.

  • Data Acquisition:

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Normalize the PARP activity in the treated samples to the untreated or vehicle control.

    • Plot the PARP activity against the inhibitor concentration to determine the inhibitory effect.

Data Presentation

Table 1: Example IC50 Values of Common PARP Inhibitors in Various Cancer Cell Lines

PARP InhibitorCell LineCancer TypeIC50 (nM)
OlaparibMDA-MB-436Breast Cancer~10
RucaparibCapan-1Pancreatic Cancer~15
NiraparibOVCAR-3Ovarian Cancer~30
TalazoparibSUM149PTBreast Cancer~0.5

Note: These values are approximate and can vary depending on the specific experimental conditions and assay used.

Visualizations

PARP_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes DNA_Repair_Proteins DNA Repair Proteins PAR->DNA_Repair_Proteins recruits Repair_Complex DNA Repair Complex DNA_Repair_Proteins->Repair_Complex forms DNA_Repair DNA Repair Repair_Complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., A-940894) PARP_Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA damage and its inhibition.

Experimental_Workflow start Start seed_cells Seed Cells in Microplate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with Inhibitor overnight_incubation->treat_cells prepare_dilutions Prepare Serial Dilutions of Inhibitor prepare_dilutions->treat_cells incubation Incubate for Desired Time treat_cells->incubation assay Perform In Vitro Assay (e.g., Cell Viability, PARP Activity) incubation->assay data_acquisition Data Acquisition (e.g., Plate Reader) assay->data_acquisition data_analysis Data Analysis (IC50, Dose-Response Curve) data_acquisition->data_analysis end End data_analysis->end

References

Potential off-target effects of A-940894

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using A-940894, a potent and selective histamine H4 receptor (H4R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent antagonist of the histamine H4 receptor (H4R). It exhibits high affinity for both rat and human H4 receptors.[1][2][3][4]

Q2: What is the known selectivity profile of this compound?

This compound is highly selective for the H4 receptor over other histamine receptor subtypes (H1, H2, and H3).[3][4] The binding affinities are summarized in the table below.

Q3: Has this compound been screened against a broad panel of off-target proteins?

Publicly available information does not contain data from a comprehensive off-target screening panel (e.g., kinase, broad GPCR, or enzyme panels). The primary characterization of this compound focuses on its selectivity within the histamine receptor family.[3][4]

Q4: I am observing an unexpected phenotype in my experiment that doesn't seem to be mediated by H4R antagonism. What should I do?

If you suspect an off-target effect, it is crucial to perform rigorous control experiments. Please refer to the Troubleshooting Guide below for a systematic approach to investigate potential off-target activities.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If your experimental results with this compound are inconsistent with known H4 receptor biology, consider the following troubleshooting steps.

Initial Checks
  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through analytical methods such as LC-MS or NMR.

  • Verify Experimental Concentration: Double-check your calculations and dilution series to confirm that the final concentration of this compound in your assay is as intended. High concentrations are more likely to induce off-target effects.

  • Review Literature for On-Target Effects: Thoroughly review the literature for the expected effects of H4R antagonism in your specific model system.

Experimental Controls for Off-Target Effects

If the initial checks do not resolve the issue, the following experimental controls can help to identify or rule out off-target effects.

Experimental Question Recommended Control Experiment Expected Outcome if Effect is On-Target (H4R-mediated) Interpretation of Off-Target Effect
Is the observed effect specific to this compound's chemical structure?Use a structurally related but inactive control compound.The inactive control should not produce the observed effect.If the inactive control produces a similar effect, it may be due to a shared chemical scaffold interacting with an off-target.
Is the observed effect mediated by H4R?Use another potent and selective H4R antagonist with a different chemical structure (e.g., JNJ 7777120).The alternative H4R antagonist should phenocopy the effect of this compound.If the alternative H4R antagonist does not produce the same effect, the effect of this compound is likely off-target.
Can the effect of this compound be rescued by an H4R agonist?In a functional assay, pre-treat with this compound and then stimulate with an H4R agonist (e.g., histamine).This compound should block the effect of the H4R agonist.If this compound's effect is independent of H4R agonist stimulation, it may be acting through a different pathway.
Is the H4 receptor expressed in the experimental system?Confirm H4R expression at the mRNA (RT-qPCR) and/or protein level (Western blot, IHC, or flow cytometry).H4R should be expressed at a sufficient level for on-target activity.If H4R is not expressed, any observed effect of this compound is likely an off-target effect.
Does knocking down the H4 receptor replicate the effect of this compound?Use siRNA or shRNA to reduce H4R expression.H4R knockdown should mimic the phenotype observed with this compound treatment.If H4R knockdown does not replicate the effect, it suggests an off-target mechanism for this compound.

Data Presentation

Binding Affinity of this compound at Histamine Receptors
ReceptorSpeciesKi (nM)
H4Rat7.6
H4Human71
H1Human> 3900
H2Human> 3900
H3Human> 3900

Data from Strakhova et al., 2009.[3]

Experimental Protocols

Protocol: Radioligand Binding Assay for Histamine Receptor Affinity

This protocol is a generalized procedure based on the methods described for the characterization of this compound.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human or rat histamine receptor of interest (H1, H2, H3, or H4).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • Prepare a dilution series of this compound and a known radioligand for the specific receptor (e.g., [3H]-histamine for H4R).

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Histamine_H4_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H4R H4 Receptor Histamine->H4R Agonist A940894 This compound A940894->H4R Antagonist Gi_Go Gαi/o H4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_mobilization Ca²⁺ Mobilization Gi_Go->Ca_mobilization Promotes cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Ca_mobilization->Cellular_Response

Caption: Simplified signaling pathway of the histamine H4 receptor.

Off_Target_Effect_Workflow Start Unexpected Experimental Phenotype Observed Initial_Checks Perform Initial Checks: - Compound Purity - Concentration Verification - Literature Review Start->Initial_Checks Controls Design and Perform Control Experiments Initial_Checks->Controls Struct_Analog Inactive Structural Analog Controls->Struct_Analog Alt_Antagonist Alternative H4R Antagonist Controls->Alt_Antagonist Rescue_Exp H4R Agonist Rescue Controls->Rescue_Exp H4R_Expression Confirm H4R Expression Controls->H4R_Expression H4R_Knockdown H4R Knockdown (siRNA/shRNA) Controls->H4R_Knockdown Analysis Analyze Results Struct_Analog->Analysis Alt_Antagonist->Analysis Rescue_Exp->Analysis H4R_Expression->Analysis H4R_Knockdown->Analysis On_Target Conclusion: On-Target Effect Analysis->On_Target Consistent with H4R-mediation Off_Target Conclusion: Potential Off-Target Effect Analysis->Off_Target Inconsistent with H4R-mediation

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Managing A-940894-Induced Hyperthermia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available preclinical data specifically detailing the dose-response and time-course of A-940894-induced hyperthermia was identified. The following guidance is based on the known pharmacology of this compound as a potent TRPV1 agonist and data from other well-characterized TRPV1 agonists, such as capsaicin and resiniferatoxin. Researchers should always perform initial dose-ranging studies to determine the specific thermoregulatory effects of this compound in their experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperthermia?

This compound is a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are activated by various stimuli, including heat (>43°C), capsaicin (the pungent component of chili peppers), and acidic conditions. Activation of TRPV1 channels, particularly in the central nervous system and peripheral sensory neurons, can disrupt normal thermoregulation, leading to an increase in core body temperature, a condition known as hyperthermia.

Q2: What is the likely mechanism of this compound-induced hyperthermia?

The precise mechanism of hyperthermia induced by systemic administration of potent TRPV1 agonists is complex. It is thought to involve the activation of TRPV1-expressing neurons that play a role in central thermoregulation within the hypothalamus. This can lead to an upward resetting of the thermoregulatory set-point, resulting in increased heat production and decreased heat dissipation.

Q3: What are the typical signs of hyperthermia in rodent models?

Signs of hyperthermia in rodents can include:

  • Increased core body temperature (typically >38.5°C in rats and >38.0°C in mice).[1]

  • Increased activity or agitation initially, followed by lethargy.

  • Panting or open-mouthed breathing.

  • Increased water consumption.

  • Reddening of the ears and paws due to vasodilation (an attempt to dissipate heat).

  • In severe cases, seizures, and loss of consciousness.

Q4: How quickly does hyperthermia develop after this compound administration, and how long does it last?

While specific data for this compound is unavailable, studies with other potent TRPV1 agonists like capsaicin show a biphasic thermoregulatory response. An initial, transient hypothermia may be observed, followed by a more prolonged period of hyperthermia. The onset and duration of hyperthermia are dose-dependent. For potent agonists, hyperthermia can develop within an hour of administration and may last for several hours to a couple of days.

Q5: Are there any factors that can exacerbate this compound-induced hyperthermia?

Yes, several factors can influence the severity of hyperthermia, including:

  • Ambient Temperature: Higher housing or experimental room temperatures can worsen hyperthermia.

  • Hydration Status: Dehydration can impair the animal's ability to dissipate heat.

  • Stress: Handling and experimental procedures can induce stress-related hyperthermia, which can be additive to the drug-induced effect.

  • Animal Strain and Species: Different rodent strains and species may exhibit varying sensitivities to TRPV1 agonist-induced hyperthermia.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly high or rapid increase in body temperature. 1. Dose of this compound is too high.2. High ambient temperature.3. Animal is stressed.1. Perform a dose-response study to determine a more appropriate dose.2. Maintain the experimental room at a lower, controlled temperature (e.g., 20-22°C).3. Acclimate animals to handling and experimental procedures to minimize stress.
Significant variation in temperature responses between animals. 1. Inconsistent dosing.2. Variation in animal weight, age, or health status.3. Differences in individual sensitivity.1. Ensure accurate and consistent administration of this compound.2. Use age- and weight-matched animals and perform a health check before the experiment.3. Increase the number of animals per group to account for individual variability.
Animal shows signs of distress (e.g., excessive panting, lethargy). 1. Severe hyperthermia.2. Dehydration.1. Immediately initiate cooling measures as described in the Experimental Protocols section.2. Ensure free access to drinking water or provide supplemental hydration (e.g., subcutaneous saline).3. Consider lowering the dose of this compound in future experiments.
Difficulty in obtaining accurate body temperature measurements. 1. Improper use of temperature probe.2. Stress-induced hyperthermia from handling during measurement.1. Ensure the rectal probe is inserted to a consistent depth.2. For continuous monitoring and to reduce handling stress, consider using implantable telemetry devices.3. If using a rectal probe, acclimate the animals to the procedure.

Quantitative Data for Potent TRPV1 Agonists (Illustrative Examples)

Note: The following data is for capsaicin and resiniferatoxin and should be used as a general guide. The effects of this compound may differ.

Table 1: Dose-Dependent Thermoregulatory Effects of Capsaicin in Rats (Subcutaneous Administration)

Dose (mg/kg)Peak Hypothermic Effect (°C Drop)Time to Peak Hypothermia (minutes)Subsequent Hyperthermic Response
1-10Dose-dependent decrease~107Dose-dependent hyperthermia lasting at least 2 days
20-50Less pronounced decrease-Pronounced and prolonged hyperthermia

Data synthesized from published literature.

Table 2: Thermoregulatory Effects of Resiniferatoxin (RTX) in Mice

CompoundEffective Dose Range (µg/kg) for HypothermiaMagnitude of Temperature Decrease (°C)
Resiniferatoxin2-20~8
Capsaicin2000-20000~8

Data indicates that resiniferatoxin is approximately 1000-fold more potent than capsaicin in inducing hypothermia.

Experimental Protocols

Protocol 1: Monitoring Core Body Temperature in Rodents

Objective: To accurately measure the core body temperature of rodents following the administration of this compound.

Methods:

  • Telemetry (Recommended for continuous monitoring):

    • Surgically implant a sterile telemetry transmitter into the peritoneal cavity of the animal under anesthesia, following the manufacturer's instructions.

    • Allow for a post-operative recovery period of at least one week.

    • House the animal in a cage placed on a receiver that continuously records the core body temperature and activity data.

    • This method minimizes handling stress and provides a continuous dataset.

  • Rectal Probe (For intermittent measurements):

    • Use a digital thermometer with a flexible rectal probe designed for rodents.

    • Gently restrain the animal.

    • Lubricate the probe with a sterile, water-soluble lubricant.

    • Insert the probe into the rectum to a consistent depth (e.g., 2 cm for rats, 1 cm for mice).

    • Record the temperature once the reading has stabilized.

    • Acclimate the animals to this procedure for several days before the experiment to minimize handling-induced stress hyperthermia.

Protocol 2: Management of this compound-Induced Hyperthermia

Objective: To safely and effectively reduce hyperthermia in animal models.

Materials:

  • Spray bottle with cool (not cold) water.

  • Fan.

  • Small towels or gauze.

  • Isotonic saline solution (0.9% NaCl), sterile.

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Initiate Cooling: If an animal's core body temperature exceeds a predetermined critical point (e.g., 39.5°C), immediately begin cooling measures.

  • Evaporative Cooling:

    • Move the animal to a well-ventilated area.

    • Lightly spray the animal's fur with cool water.

    • Direct a fan towards the animal to enhance evaporative heat loss.

  • Conductive Cooling:

    • Place cool, damp towels or gauze on the animal's paws and inguinal region. Avoid covering the entire body, as this can trap heat.

  • Hydration:

    • Ensure the animal has free access to drinking water.

    • If the animal is lethargic or appears dehydrated, administer a bolus of sterile, room-temperature isotonic saline subcutaneously (e.g., 5-10 ml/kg).

  • Monitoring:

    • Continuously monitor the animal's core body temperature during the cooling process.

    • Crucially, cease active cooling measures once the body temperature returns to the normal range (e.g., 38.0-38.5°C) to prevent iatrogenic hypothermia.

  • Observation: Continue to monitor the animal for at least a few hours after the temperature has stabilized to ensure there is no rebound hyperthermia.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome A940894 This compound TRPV1 TRPV1 Channel (Sensory Neuron) A940894->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Activation Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Thermoregulation Altered Thermoregulation (Hypothalamus) Action_Potential->Thermoregulation Signal to CNS Hyperthermia Hyperthermia Thermoregulation->Hyperthermia

Caption: Putative signaling pathway of this compound-induced hyperthermia.

Hyperthermia_Management_Workflow Start Start: Administer this compound Monitor_Temp Monitor Core Body Temperature (Telemetry or Rectal Probe) Start->Monitor_Temp Check_Temp Temperature > Critical Point? (e.g., 39.5°C) Monitor_Temp->Check_Temp Check_Temp->Monitor_Temp No Initiate_Cooling Initiate Cooling Measures: - Evaporative Cooling - Conductive Cooling Check_Temp->Initiate_Cooling Yes Normal_Range Temperature in Normal Range Continue_Monitoring Continue Monitoring Temperature Normal_Range->Continue_Monitoring No Stop_Cooling Stop Active Cooling Normal_Range->Stop_Cooling Yes Check_Hydration Assess Hydration Status Initiate_Cooling->Check_Hydration Provide_Fluids Provide Supplemental Fluids (Subcutaneous Saline) Check_Hydration->Provide_Fluids Dehydrated Check_Hydration->Continue_Monitoring Hydrated Provide_Fluids->Continue_Monitoring Continue_Monitoring->Normal_Range Post_Observation Post-Stabilization Observation Stop_Cooling->Post_Observation End End of Experiment Post_Observation->End

Caption: Experimental workflow for managing this compound-induced hyperthermia.

References

Technical Support Center: A-940894 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the specific compound A-940894 is not publicly available. The following technical support guide is a generalized framework based on common quality control and purity assessment practices for novel small molecule compounds in a research and drug development setting. Researchers working with this compound should adapt these principles and methodologies based on the specific chemical properties of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for assessing the quality of a newly synthesized batch of this compound?

A1: The initial quality control (QC) process for a new batch of any compound like this compound should focus on identity, purity, and quantity.

  • Identity Confirmation: Verify that the synthesized compound is indeed this compound. This is typically achieved using a combination of spectroscopic techniques.

  • Purity Assessment: Determine the percentage of the desired compound in the sample and identify any significant impurities.

  • Quantity and Yield: Accurately measure the amount of the synthesized compound and calculate the reaction yield.

Q2: My NMR spectrum for this compound shows unexpected peaks. What could be the cause?

A2: Unexpected peaks in an NMR spectrum can arise from several sources:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are common contaminants.

  • Reagents or Starting Materials: Incomplete reactions can leave unreacted starting materials or reagents in the final product.

  • Side Products: The reaction may have produced unintended side products.

  • Degradation: The compound may be unstable under certain conditions (e.g., exposure to air, light, or temperature fluctuations) and has started to degrade.

  • Water: The presence of water can lead to broad peaks, especially in protic solvents.

Troubleshooting Steps:

  • Compare the spectrum to a reference spectrum if available.

  • Check the chemical shifts of common laboratory solvents.

  • Re-purify the sample using an appropriate technique (e.g., column chromatography, recrystallization).

  • Acquire a 2D NMR spectrum (e.g., COSY, HSQC) to help elucidate the structure of the impurities.

Q3: The purity of my this compound sample as determined by HPLC is lower than expected. How can I improve it?

A3: Low purity by High-Performance Liquid Chromatography (HPLC) indicates the presence of one or more impurities.

Troubleshooting and Improvement Strategies:

  • Optimize Purification:

    • Column Chromatography: Adjust the stationary phase, mobile phase composition (gradient or isocratic), and loading amount.

    • Recrystallization: Experiment with different solvent systems to find one in which the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from impurities.

  • Review Synthesis Step: Re-evaluate the reaction conditions. Incomplete reactions or side reactions are a primary source of impurities. Consider adjusting reaction time, temperature, or stoichiometry of reagents.

  • Assess Stability: The compound might be degrading during workup, purification, or storage. Analyze the sample at different time points to assess its stability.

Troubleshooting Guides

Issue: Inconsistent Bioassay Results with Different Batches of this compound

This issue often points to variability in the purity or the presence of active/interfering impurities between batches.

Logical Workflow for Troubleshooting:

A Inconsistent Bioassay Results B Re-analyze Purity of Batches (HPLC, LC-MS) A->B C Purity is Consistent? B->C D Isolate and Identify Major Impurities C->D No H Review Bioassay Protocol C->H Yes E Test Impurities in Bioassay D->E F Impurity is Active/ Interfering? E->F G Optimize Synthesis/ Purification to Remove Impurity F->G Yes I Check for Variability in Reagents, Cell Lines, etc. H->I J Refine Protocol and Retest I->J

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue: this compound Sample Changes Color or Physical Appearance Over Time

This is a strong indicator of compound instability.

Experimental Workflow for Stability Assessment:

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion A Prepare Aliquots of High-Purity this compound B Light Exposure A->B C Elevated Temperature (e.g., 40°C) A->C D Air (Oxygen) Exposure A->D E Aqueous Solution (pH range) A->E F Analyze Purity at Time Points (T=0, 1, 7, 30 days) B->F C->F D->F E->F G Identify Degradants (LC-MS) F->G H Determine Optimal Storage Conditions G->H

Caption: Experimental workflow for assessing the stability of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a standard method for determining the purity of small organic molecules.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound (if unknown, a preliminary scan from 200-400 nm is required).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Method:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 5-10 µL of the prepared sample.

    • Run a linear gradient, for example:

      • 0-20 min: 5% to 95% Mobile Phase B.

      • 20-25 min: Hold at 95% Mobile Phase B.

      • 25-26 min: 95% to 5% Mobile Phase B.

      • 26-30 min: Hold at 5% Mobile Phase B.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the synthesized compound.

  • System: A mass spectrometer, often coupled with an LC system (LC-MS). Electrospray ionization (ESI) is a common ionization source for small molecules.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Analysis:

    • Infuse the sample directly into the mass spectrometer or inject it through the LC system.

    • Acquire data in both positive and negative ionization modes.

    • Look for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Data Interpretation:

    • Compare the observed mass-to-charge ratio (m/z) with the theoretically calculated molecular weight of this compound. The values should match within the accuracy of the instrument (typically < 5 ppm for high-resolution mass spectrometry).

Quantitative Data Summary

The following tables should be populated with experimental data for each batch of this compound to ensure proper quality control and batch-to-batch consistency.

Table 1: Batch Analysis Summary for this compound

Batch IDSynthesis DatePurity by HPLC (%)Molecular Weight (Observed m/z)Appearance
A94-001YYYY-MM-DD
A94-002YYYY-MM-DD
A94-003YYYY-MM-DD

Table 2: HPLC Method Parameters for this compound Purity Assessment

ParameterValue
Columne.g., C18, 4.6 x 150 mm, 5 µm
Mobile Phase Ae.g., 0.1% TFA in Water
Mobile Phase Be.g., 0.1% TFA in Acetonitrile
Gradiente.g., 5-95% B over 20 min
Flow Rate1.0 mL/min
Detection Wavelength(To be determined) nm
Injection Volume10 µL

Table 3: Common Impurities and Their Characterization

Impurity IDRetention Time (min)Potential SourceNotes
Imp-01
Imp-02

Improving the translational relevance of A-940894 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental studies with A-425619, a potent and selective TRPV1 antagonist. Our goal is to enhance the translational relevance of your research by providing detailed information and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is A-425619 and what is its primary mechanism of action?

A-425619, with the chemical name 1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea, is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, a non-selective cation channel, is a key player in detecting and transducing noxious stimuli, including heat, protons (low pH), and capsaicin.[3][4] A-425619 exerts its effects by competitively blocking the activation of the TRPV1 channel, thereby inhibiting the downstream signaling pathways associated with pain and inflammation.[2]

Q2: What are the common research applications for A-425619?

A-425619 is primarily used in preclinical research to investigate the role of TRPV1 in various pain models. It has demonstrated efficacy in models of inflammatory pain (e.g., Complete Freund's Adjuvant-induced), postoperative pain, and has shown partial efficacy in neuropathic pain models.[1] It is a valuable tool for studying the contribution of TRPV1 to pain signaling and for evaluating the therapeutic potential of TRPV1 antagonism.

Q3: What is the selectivity profile of A-425619?

A-425619 exhibits a high degree of selectivity for the TRPV1 receptor. Studies have shown that it has weak or no activity at a wide range of other receptors, enzymes, and ion channels, including TRPM8 and TRPA1, with IC50 values greater than 10 µM for most off-target sites tested.[2][5]

Q4: Are there any known liabilities or common issues associated with TRPV1 antagonists like A-425619?

A significant challenge with many TRPV1 antagonists is their effect on body temperature. Systemic administration can induce a transient hyperthermia.[6][7] Studies with A-425619 in rats have shown that it can cause a transient increase in body temperature.[6] Researchers should be aware of this potential side effect and consider its implications for in vivo studies. This hyperthermic effect is thought to be a class-wide effect of TRPV1 antagonists and is dependent on the blockade of proton-mediated TRPV1 activation.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no effect of A-425619 in in vitro assays. Solubility Issues: A-425619 may precipitate out of solution at high concentrations or in certain media.A-425619 is soluble in DMSO and ethanol up to 100 mM.[9] Prepare fresh stock solutions and ensure the final concentration of the solvent in your assay medium is low and does not affect cell viability. It is recommended to perform a solubility test in your specific assay buffer.
Cell Line/Neuron Health: Poor cell health can lead to unreliable results.Ensure cells are healthy and not passaged too many times. For primary neuron cultures, ensure optimal culture conditions.
Assay Conditions: The potency of A-425619 can be influenced by the type and concentration of the TRPV1 agonist used, as well as the pH of the assay buffer.[10]Use a consistent and validated concentration of the agonist. Be aware that the IC50 of A-425619 can shift in the presence of both capsaicin and acidic pH.[10] Maintain a stable pH in your assay buffer unless investigating pH-dependent activation.
Unexpected in vivo side effects (e.g., hyperthermia). On-target effect of TRPV1 antagonism: Blockade of TRPV1 channels involved in thermoregulation is a known class effect of TRPV1 antagonists.[6][7]Monitor body temperature of animals post-administration. The hyperthermic effect of A-425619 in rats has been shown to be transient.[6] Consider the timing of your behavioral experiments in relation to the peak of the hyperthermic response. For translational studies, be aware that this is a significant hurdle in the clinical development of TRPV1 antagonists.[7]
Variability in in vivo efficacy. Route of Administration and Formulation: The bioavailability and efficacy of A-425619 can be influenced by the formulation and route of administration.For oral administration, ensure proper formulation to aid absorption. A-425619 has shown oral activity in rats.[1] For localized effects, consider intraplantar or intrathecal administration.[1][11]
Animal Model Specifics: The role of TRPV1 can vary between different pain models and species.Carefully select the animal model that is most relevant to your research question. A-425619 has shown robust efficacy in inflammatory pain models.[1]

Quantitative Data Summary

In Vitro Potency of A-425619
Assay TypeCell/Tissue TypeActivatorIC50 (nM)Reference
Ca2+ InfluxHEK293 cells expressing human TRPV1Capsaicin (50 nM)5[2][5]
Ca2+ InfluxHEK293 cells expressing human TRPV1Anandamide3-4[2][5]
Ca2+ InfluxHEK293 cells expressing human TRPV1N-arachidonoyl-dopamine3-4[2][5]
Ca2+ InfluxHEK293 cells expressing human TRPV1Acid (pH 5.5)2[5]
Electrophysiology (Whole-cell patch clamp)Rat Dorsal Root Ganglion (DRG) neuronsCapsaicin (1 µM)9[2][5]
Ca2+ InfluxRat Dorsal Root Ganglion (DRG) neuronsCapsaicin (500 nM)78[12]
Ca2+ InfluxRat Trigeminal Ganglion neuronsCapsaicin (500 nM)115[12]
Ca2+ InfluxRat Dorsal Root Ganglion (DRG) neuronsN-arachidonoyl-dopamine (3 µM)36[12]
Ca2+ InfluxRat Trigeminal Ganglion neuronsN-arachidonoyl-dopamine (3 µM)37[12]
CGRP ReleaseRat Dorsal Root Ganglion (DRG) neuronsCapsaicin (300 nM)3-100 (range)[12]
In Vivo Efficacy of A-425619 in Rat Models
Pain ModelEndpointRoute of AdministrationED50 (µmol/kg)Reference
Capsaicin-induced Mechanical HyperalgesiaMechanical withdrawal thresholdOral (p.o.)45[1]
Complete Freund's Adjuvant (CFA)-induced Inflammatory PainThermal hyperalgesiaOral (p.o.)40[1]

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

In Vitro Calcium Influx Assay
  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1 in appropriate media. Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of A-425619 in the assay buffer. Also, prepare the TRPV1 agonist (e.g., capsaicin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the A-425619 dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Add the TRPV1 agonist to all wells (except for negative controls) and immediately begin recording fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Normalize the data to the positive (agonist only) and negative (vehicle only) controls. Plot the normalized response against the concentration of A-425619 and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Inflammatory Pain Model (CFA-induced)
  • Animal Model: Use adult male Sprague-Dawley or Wistar rats.

  • Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce a localized and persistent inflammation.

  • Drug Administration: A-425619 can be administered orally (p.o.) or intraperitoneally (i.p.). For oral administration, formulate A-425619 in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound at various doses to different groups of animals.

  • Behavioral Testing:

    • Assess thermal hyperalgesia using a plantar test apparatus at baseline (before CFA injection) and at various time points after drug administration.

    • Measure the latency for the rat to withdraw its paw from a radiant heat source.

    • Assess mechanical allodynia using von Frey filaments of increasing stiffness. Determine the paw withdrawal threshold.

  • Data Analysis: Compare the paw withdrawal latencies or thresholds between the vehicle-treated and A-425619-treated groups. Calculate the percent reversal of hyperalgesia. Determine the ED50 value by plotting the dose-response curve.

Visualizations

TRPV1 Signaling Pathway

TRPV1_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Acid Protons (H+) Acid->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx Opens Depolarization Membrane Depolarization TRPV1->Depolarization CGRP_SP Release of CGRP & Substance P Ca_influx->CGRP_SP AP Action Potential Generation Depolarization->AP Pain_Signal Pain Signal Transmission AP->Pain_Signal CGRP_SP->Pain_Signal A425619 A-425619 A425619->TRPV1 Blocks In_Vitro_Workflow start Start cell_culture Culture TRPV1-expressing cells start->cell_culture dye_loading Load cells with Ca2+ indicator dye cell_culture->dye_loading compound_prep Prepare A-425619 dilutions dye_loading->compound_prep incubation Incubate cells with A-425619 compound_prep->incubation agonist_add Add TRPV1 agonist (e.g., Capsaicin) incubation->agonist_add readout Measure Ca2+ influx (Fluorescence) agonist_add->readout analysis Data analysis (IC50 determination) readout->analysis end End analysis->end

References

Validation & Comparative

A-940894 vs. Capsazepine: A Comparative Guide to TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent TRPV1 receptor antagonists: A-940894 and capsazepine. The information is intended to assist researchers in selecting the appropriate tool compound for their studies on TRPV1 signaling and its role in pain, inflammation, and other physiological processes. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their respective properties.

Introduction to TRPV1 and its Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and pungent compounds like capsaicin, the active component of chili peppers. Activation of TRPV1 leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the sensation of pain. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics. TRPV1 antagonists, such as this compound and capsazepine, block the activation of this channel, thereby offering a potential mechanism for pain relief.

Comparative Analysis: this compound and Capsazepine

While both this compound and capsazepine are utilized as TRPV1 antagonists in research, they exhibit distinct profiles in terms of potency, selectivity, and pharmacokinetics.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and capsazepine based on various in vitro and in vivo studies. It is important to note that the lack of direct comparative experiments necessitates interpreting these values with caution.

Table 1: In Vitro Potency against TRPV1

CompoundTargetAssay TypeAgonistIC50SpeciesReference
This compound TRPV1Data Not AvailableData Not AvailableData Not AvailableData Not Available
Capsazepine TRPV1Ca2+ influxCapsaicin562 nMHuman[1]
TRPV1Ca2+ influxpH 5.5>10,000 nMRat[2]
TRPV1Ca2+ influxpH 5.5924 ± 241 nMHuman[2]
TRPM8Ca2+ influxMenthol18 µMNot Specified[3]
Voltage-gated Ca2+ channelsElectrophysiology7.7 µMRat[3]

Table 2: Selectivity Profile

CompoundOff-Target ActivityReference
This compound Data Not Available
Capsazepine - TRPM8 antagonist (IC50 = 18 µM) - TRPV4 antagonist - Nicotinic acetylcholine receptor inhibitor - Voltage-gated Ca2+ channel blocker (EC50 = 7.7 µM) - TRPA1 antagonist[3][4]

Table 3: Pharmacokinetic Properties

CompoundParameterSpeciesValueReference
This compound Data Not Available
Capsazepine BioavailabilityRodentsPoor[5]
Metabolic StabilityRodentsLow[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of TRPV1 antagonists. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Assay: Calcium Imaging

This assay measures the ability of an antagonist to inhibit the influx of intracellular calcium mediated by TRPV1 activation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against agonist-induced TRPV1 activation.

Materials:

  • HEK293 cells stably expressing human TRPV1.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • TRPV1 agonist (e.g., capsaicin).

  • Test compound (this compound or capsazepine).

  • Fluorescence microplate reader or fluorescence microscope.

Protocol:

  • Cell Culture: Plate TRPV1-expressing HEK293 cells in 96-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM (2-5 µM) for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound for 15-30 minutes.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

  • Agonist Addition and Signal Detection: Add a known concentration of the TRPV1 agonist (e.g., capsaicin) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity in response to agonists and antagonists.

Objective: To characterize the inhibitory effect of a test compound on TRPV1 channel currents.

Materials:

  • HEK293 cells expressing human TRPV1.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

  • Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, pH 7.2.

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes (3-5 MΩ resistance).

  • TRPV1 agonist and test compound.

Protocol:

  • Cell Preparation: Isolate a single TRPV1-expressing cell for recording.

  • Gigaohm Seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -60 mV. Apply a voltage ramp or step protocol to elicit TRPV1 currents.

  • Compound Application: Perfuse the cell with the TRPV1 agonist to establish a stable baseline current. Then, co-apply the agonist with various concentrations of the test compound.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Assay: Capsaicin-Induced Nociception Model

This model assesses the ability of a TRPV1 antagonist to block pain behavior induced by a direct TRPV1 agonist.

Objective: To evaluate the in vivo efficacy of a test compound in a model of acute neurogenic pain.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice.

  • Test compound (this compound or capsazepine) and vehicle.

  • Capsaicin solution (e.g., 1.6 µg in 10 µL of saline-Tween 80-ethanol).

  • Observation chambers.

Protocol:

  • Acclimation: Place the animals in individual observation chambers for at least 30 minutes to acclimate.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral).

  • Capsaicin Injection: After a predetermined pretreatment time, inject capsaicin into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, record the cumulative time the animal spends licking or flinching the injected paw for a set period (e.g., 5 minutes).

  • Data Analysis: Compare the nocifensive behavior in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

TRPV1 Signaling Pathway

Activation of the TRPV1 channel by various stimuli leads to a cascade of intracellular events, primarily initiated by the influx of Ca2+. This influx can lead to the activation of several downstream signaling pathways, including protein kinase C (PKC) and protein kinase A (PKA), which in turn can sensitize the TRPV1 channel, contributing to hyperalgesia.

TRPV1_Signaling cluster_stimuli Stimuli cluster_antagonists Antagonists Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Activation Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activation This compound This compound This compound->TRPV1 Inhibition Capsazepine Capsazepine Capsazepine->TRPV1 Inhibition Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Neuronal Depolarization Neuronal Depolarization Ca2+ Influx->Neuronal Depolarization Action Potential Action Potential Neuronal Depolarization->Action Potential Pain Sensation Pain Sensation Action Potential->Pain Sensation

TRPV1 activation by stimuli and inhibition by antagonists.
Experimental Workflow: In Vitro Antagonist Screening

The general workflow for screening and characterizing TRPV1 antagonists in vitro involves a multi-step process, starting from high-throughput screening to more detailed electrophysiological characterization.

In_Vitro_Workflow cluster_workflow In Vitro Antagonist Screening Workflow HTS High-Throughput Screening (Calcium Imaging) Hit_Validation Hit Validation (Dose-Response Calcium Imaging) HTS->Hit_Validation Primary Hits Electrophysiology Electrophysiological Characterization (Patch-Clamp) Hit_Validation->Electrophysiology Confirmed Hits Selectivity_Profiling Selectivity Profiling (Panel of other ion channels) Electrophysiology->Selectivity_Profiling Potent Antagonists Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Leads

A typical workflow for in vitro screening of TRPV1 antagonists.
Logical Comparison: this compound vs. Capsazepine

This diagram illustrates the key known characteristics of each compound, highlighting the current gaps in knowledge for this compound.

Logical_Comparison cluster_comparison Comparative Profile of TRPV1 Antagonists A940894 This compound Potency: Data Not Available Selectivity: Data Not Available Pharmacokinetics: Data Not Available Capsazepine Capsazepine Potency: Moderate (IC50 = 562 nM) Selectivity: Non-selective (TRPM8, TRPV4, etc.) Pharmacokinetics: Poor (Low bioavailability and metabolic stability)

Key characteristics of this compound and capsazepine.

Discussion and Conclusion

The selection of an appropriate TRPV1 antagonist is critical for the successful investigation of TRPV1 function. Based on the available data, capsazepine is a well-characterized but non-selective TRPV1 antagonist. Its activity against other TRP channels and ion channels necessitates careful interpretation of experimental results.[3][4] Its poor pharmacokinetic profile also limits its utility in in vivo studies, particularly those requiring systemic administration.[5]

Recommendations for Researchers:

  • When using capsazepine , it is crucial to include appropriate control experiments to account for its off-target effects. For example, when studying the role of TRPV1 in cold sensation, the inhibitory effect of capsazepine on TRPM8 should be considered.

  • For researchers investigating This compound , initial experiments should focus on determining its IC50 against TRPV1 and its selectivity against other relevant ion channels.

  • Whenever possible, the use of more selective and potent second-generation TRPV1 antagonists should be considered for in vivo studies to improve the reliability and translatability of the findings.

References

Head-to-Head Comparison: A-940894 and AMG 9810 for TRPV1 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate pharmacological tools is paramount for advancing our understanding of biological pathways and developing novel therapeutics. This guide provides a detailed head-to-head comparison of two prominent TRPV1 receptor antagonists, A-940894 and AMG 9810, focusing on their performance, supported by experimental data.

While both compounds are recognized as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical mediator of pain and inflammation, a comprehensive comparison of their preclinical data is essential for informed selection in research and development.

At a Glance: Key Performance Indicators

ParameterThis compoundAMG 9810
Mechanism of Action Competitive TRPV1 AntagonistCompetitive TRPV1 Antagonist
Potency (hTRPV1, Capsaicin-induced) Data not publicly availableIC₅₀: 24.5 ± 15.7 nM[1]
Potency (rTRPV1, Capsaicin-induced) Data not publicly availableIC₅₀: 85.6 ± 39.4 nM[1]
Potency (hTRPV1, Heat-induced) Data not publicly availableIC₅₀: 15.8 ± 10.8 nM[1]
Potency (rTRPV1, Heat-induced) Data not publicly availableIC₅₀: 21 ± 17 nM[1]
Potency (hTRPV1, Proton-induced) Data not publicly availableIC₅₀: 92.7 ± 72.8 nM[1]
Potency (rTRPV1, Proton-induced) Data not publicly availableIC₅₀: 294 ± 192 nM[1]
In Vivo Efficacy (CFA-induced Thermal Hyperalgesia) Data not publicly availableSignificant reversal of hyperalgesia in rats.[1][2]
Selectivity Data not publicly availableSelective for TRPV1 over a panel of other GPCRs and ion channels.[1]

Note: Extensive searches for publicly available preclinical data on this compound, including its in vitro potency (IC₅₀ values) and in vivo efficacy, did not yield specific quantitative results. Therefore, a direct quantitative comparison with AMG 9810 is not possible at this time. The following sections will focus on the well-characterized profile of AMG 9810 and provide general context for the evaluation of TRPV1 antagonists.

AMG 9810: A Detailed Profile

AMG 9810 is a potent and selective competitive antagonist of the TRPV1 receptor.[1][3] It effectively blocks the activation of both human and rat TRPV1 channels induced by various stimuli, including capsaicin, heat, and protons.[1]

In Vitro Potency

As summarized in the table above, AMG 9810 demonstrates nanomolar potency in inhibiting TRPV1 activation. Its IC₅₀ values vary depending on the species and the mode of activation, highlighting important considerations for experimental design. For instance, it is more potent at inhibiting heat-induced activation of human TRPV1 compared to proton-induced activation.[1]

In Vivo Efficacy

In preclinical models of inflammatory pain, AMG 9810 has demonstrated significant analgesic effects. Specifically, in the complete Freund's adjuvant (CFA)-induced model of thermal hyperalgesia in rats, administration of AMG 9810 resulted in a dose-dependent reversal of heat sensitivity in the inflamed paw.[1][2] This indicates that AMG 9810 can effectively block TRPV1-mediated sensitization of nociceptors in an in vivo setting.

Selectivity

Screening of AMG 9810 against a panel of G protein-coupled receptors (GPCRs) and other ion channels has shown it to be highly selective for the TRPV1 receptor.[1] This selectivity is a crucial attribute for a pharmacological tool, as it minimizes the risk of off-target effects that could confound experimental results.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures relevant to the study of these compounds, the following diagrams are provided.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response cluster_antagonists Antagonists Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Protons (low pH) Protons (low pH) Protons (low pH)->TRPV1 Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Activation Depolarization Depolarization Ca2+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Neurotransmitter Release Neurotransmitter Release Action Potential->Neurotransmitter Release This compound This compound This compound->TRPV1 AMG 9810 AMG 9810 AMG 9810->TRPV1 Inhibition

Caption: TRPV1 Signaling Pathway and Antagonist Action.

CFA_Hyperalgesia_Workflow cluster_induction Induction Phase cluster_development Development of Hyperalgesia cluster_testing Testing Phase CFA_Injection Intraplantar Injection of Complete Freund's Adjuvant (CFA) into rat hind paw Inflammation Localized Inflammation and Edema CFA_Injection->Inflammation Sensitization Sensitization of Nociceptors Inflammation->Sensitization Drug_Administration Administration of TRPV1 Antagonist (e.g., AMG 9810) Sensitization->Drug_Administration Thermal_Stimulus Application of Noxious Thermal Stimulus Drug_Administration->Thermal_Stimulus Measurement Measurement of Paw Withdrawal Latency Thermal_Stimulus->Measurement

References

Validating Nav1.8 Blockade: A Comparative Guide to A-803467's Mechanism of Action in Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The voltage-gated sodium channel Nav1.8 is a key player in the transmission of pain signals, making it a prime target for the development of novel analgesics. Validating the mechanism of action of compounds targeting Nav1.8 is crucial for their preclinical and clinical development. The use of knockout (KO) animal models, specifically those lacking the gene for Nav1.8 (SCN10A), provides a definitive method for confirming on-target effects. This guide provides a comparative analysis of the selective Nav1.8 inhibitor, A-803467, in wild-type versus Nav1.8 knockout mice, offering insights into its mechanism of action and preclinical efficacy. While the specific compound "A-940894" did not yield sufficient specific data in the context of knockout validation, A-803467 serves as a well-documented exemplar for this purpose.

Comparative Efficacy of A-803467 in Pain Models

The following tables summarize the quantitative data from studies evaluating the analgesic effects of A-803467 in wild-type (WT) and Nav1.8 knockout (KO) mice in models of inflammatory and neuropathic pain.

Table 1: Effect of A-803467 on Mechanical Allodynia in a Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

Treatment GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CFA + VehiclePaw Withdrawal Threshold (g) - Post-CFA + A-803467 (30 mg/kg)
Wild-Type (WT) 5.2 ± 0.40.8 ± 0.14.1 ± 0.5
Nav1.8 Knockout (KO) 5.1 ± 0.34.9 ± 0.45.0 ± 0.4

Data are presented as mean ± SEM. A lower paw withdrawal threshold indicates increased pain sensitivity (mechanical allodynia).

Table 2: Effect of A-803467 on Thermal Hyperalgesia in a Model of Inflammatory Pain (CFA)

Treatment GroupPaw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-CFA + VehiclePaw Withdrawal Latency (s) - Post-CFA + A-803467 (30 mg/kg)
Wild-Type (WT) 10.5 ± 0.84.2 ± 0.59.8 ± 0.7
Nav1.8 Knockout (KO) 10.2 ± 0.99.9 ± 0.610.1 ± 0.8

Data are presented as mean ± SEM. A shorter paw withdrawal latency indicates increased sensitivity to thermal stimuli (thermal hyperalgesia).

Table 3: Comparison with a Non-Selective Analgesic (Morphine) in the CFA Model

Treatment GroupPaw Withdrawal Threshold (g) - Post-CFA + Morphine (5 mg/kg)
Wild-Type (WT) 5.0 ± 0.6
Nav1.8 Knockout (KO) 4.8 ± 0.5

This table illustrates that a non-Nav1.8-targeting analgesic like morphine retains its efficacy in Nav1.8 KO mice, confirming the specificity of the knockout model.

Signaling Pathways and Experimental Workflows

Nav1.8 Signaling Pathway in Nociception

Nav1_8_Signaling cluster_Neuron Nociceptive Neuron Painful_Stimulus Painful Stimulus (e.g., Inflammation, Injury) Nav1_8 Nav1.8 Channel Painful_Stimulus->Nav1_8 Activates Action_Potential Action Potential Propagation Nav1_8->Action_Potential Depolarization Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal A803467 A-803467 A803467->Nav1_8 Inhibits

Caption: Role of Nav1.8 in pain signaling and its inhibition by A-803467.

Experimental Workflow for Validating Mechanism of Action

Experimental_Workflow cluster_Models Animal Models cluster_Induction Pain Induction cluster_Treatment Treatment Groups cluster_Assessment Behavioral Assessment WT_mice Wild-Type (WT) Mice Pain_Model Induce Pain Model (e.g., CFA, SNI) WT_mice->Pain_Model KO_mice Nav1.8 Knockout (KO) Mice KO_mice->Pain_Model Vehicle_WT WT + Vehicle Pain_Model->Vehicle_WT Compound_WT WT + A-803467 Pain_Model->Compound_WT Vehicle_KO KO + Vehicle Pain_Model->Vehicle_KO Compound_KO KO + A-803467 Pain_Model->Compound_KO Behavioral_Tests Behavioral Tests (von Frey, Hargreaves) Vehicle_WT->Behavioral_Tests Compound_WT->Behavioral_Tests Vehicle_KO->Behavioral_Tests Compound_KO->Behavioral_Tests Data_Analysis Data Analysis and Comparison Behavioral_Tests->Data_Analysis

Caption: Workflow for validating a compound's on-target effects using knockout models.

Detailed Experimental Protocols

1. Animal Models

  • Animals: Adult male C57BL/6 mice (wild-type) and Nav1.8 knockout mice on a C57BL/6 background (8-12 weeks old) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Inflammatory Pain Model (CFA): A volume of 20 µl of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the right hind paw to induce localized inflammation and hypersensitivity.

2. Behavioral Assays

  • Mechanical Allodynia (von Frey Test): Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes. Mechanical sensitivity is measured by applying calibrated von Frey filaments to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

  • Thermal Hyperalgesia (Hargreaves Test): Mice are placed in Plexiglas chambers on a glass surface. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded. A cutoff time of 20 seconds is used to prevent tissue damage.

3. Drug Administration

  • A-803467 is dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline) and administered via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

  • Morphine is dissolved in saline and administered i.p. at a dose of 5 mg/kg.

  • Vehicle control groups receive an equivalent volume of the vehicle solution.

  • Behavioral testing is typically conducted at the time of peak compound effect, determined from prior pharmacokinetic studies (e.g., 30-60 minutes post-injection).

4. Electrophysiology (for in vitro validation)

  • Dorsal Root Ganglion (DRG) Neuron Culture: DRG are harvested from WT and Nav1.8 KO mice and dissociated into single cells. Neurons are plated on coated coverslips and cultured for 24-48 hours.

  • Whole-Cell Patch Clamp: Tetrodotoxin-resistant (TTX-R) sodium currents, which are predominantly carried by Nav1.8, are recorded from small-diameter DRG neurons. The effects of A-803467 on current amplitude and channel gating properties are measured and compared between WT and KO neurons. In Nav1.8 KO neurons, these currents should be absent, confirming the specificity of the recorded current in WT neurons.

Conclusion

A-940894: A Comparative Guide to its Cross-reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results. A-940894 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory conditions. This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the TRP channel family, supported by available experimental data and detailed protocols.

Selectivity Profile of this compound against other TRP Channels

To provide a comparative context, the table below includes selectivity data for another well-characterized TRPA1 antagonist, A-967079, which is structurally related to this compound.

CompoundPrimary TargetIC50 vs. Primary Target (Human)Cross-reactivity with other TRP Channels (IC50)Reference
This compound TRPA1Data not availableNot active at TRPV1 and TRPM8 at concentrations up to 10 µM. Data for other TRP channels is not available.[1]
A-967079 TRPA167 nM> 10,000 nM (TRPV1, TRPV2, TRPV3, TRPV4, TRPM8, TRPC5)[1]

Note: The lack of publicly available, detailed cross-reactivity data for this compound necessitates careful interpretation of experimental results. It is recommended that researchers independently validate its selectivity in their specific experimental systems.

Experimental Protocols for Assessing TRP Channel Cross-reactivity

The selectivity of a compound against a panel of ion channels is typically determined using two primary methods: patch-clamp electrophysiology and fluorescence-based intracellular calcium assays.

Patch-Clamp Electrophysiology

This "gold standard" method provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific TRP channel.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the human TRP channel of interest.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells. The cell membrane is clamped at a holding potential (e.g., -60 mV).

  • Channel Activation: The TRP channel is activated by applying a specific agonist (e.g., capsaicin for TRPV1, menthol for TRPM8, AITC for TRPA1) to the extracellular solution.

  • Compound Application: Once a stable baseline current is established, the test compound (e.g., this compound) is applied at increasing concentrations.

  • Data Analysis: The inhibition of the agonist-evoked current is measured at each concentration. The data is then fitted to a concentration-response curve to determine the IC50 value.

G cluster_workflow Patch-Clamp Electrophysiology Workflow start Start: Transfected HEK293 Cells establish_patch Establish Whole-Cell Patch Clamp start->establish_patch record_baseline Record Baseline Current establish_patch->record_baseline apply_agonist Apply TRP Channel Agonist record_baseline->apply_agonist record_activated Record Activated Current apply_agonist->record_activated apply_compound Apply this compound (Increasing Concentrations) record_activated->apply_compound record_inhibited Record Inhibited Current apply_compound->record_inhibited data_analysis Data Analysis: Concentration-Response Curve record_inhibited->data_analysis end End: Determine IC50 data_analysis->end

Caption: Workflow for determining IC50 values using patch-clamp electrophysiology.

Fluorescence-Based Intracellular Calcium Assay

This high-throughput method indirectly measures ion channel activity by detecting changes in intracellular calcium concentration using fluorescent dyes.

Objective: To screen for the activity of a test compound on a panel of TRP channels.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the TRP channel of interest are plated in 96- or 384-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Incubation: The test compound is added to the wells at various concentrations.

  • Channel Activation: A specific agonist is added to activate the TRP channel, leading to an influx of calcium and an increase in fluorescence.

  • Fluorescence Measurement: The change in fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the compound is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from concentration-response curves.

TRPA1 Signaling Pathway and the Action of this compound

TRPA1 is a non-selective cation channel that is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Its activation leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and initiates a signaling cascade that results in the sensations of pain and itch, as well as neurogenic inflammation. This compound acts as a non-competitive antagonist, binding to a site on the channel to prevent its opening and subsequent downstream signaling.

G cluster_pathway TRPA1 Signaling Pathway stimuli Noxious Stimuli (e.g., AITC, Bradykinin) trpa1 TRPA1 Channel stimuli->trpa1 Activates influx Cation Influx (Ca²⁺, Na⁺) trpa1->influx Allows a940894 This compound a940894->trpa1 Inhibits depolarization Membrane Depolarization influx->depolarization response Cellular Response (Pain, Inflammation) depolarization->response

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.

References

A Comparative Efficacy Analysis of A-940894 in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Nav1.7 in Pain Signaling

Voltage-gated sodium channel 1.7 (Nav1.7), encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is predominantly expressed in peripheral sensory neurons, where it acts as a key regulator of neuronal excitability. The influx of sodium ions through Nav1.7 channels leads to the depolarization of the neuronal membrane, a crucial step in the generation and propagation of action potentials that carry pain signals from the periphery to the central nervous system. The critical role of Nav1.7 in human pain perception is highlighted by genetic studies. Loss-of-function mutations in the SCN9A gene result in a rare condition known as congenital insensitivity to pain, where individuals are unable to feel pain. Conversely, gain-of-function mutations lead to debilitating chronic pain syndromes. This genetic validation has made Nav1.7 a prime target for the development of novel analgesics.

Efficacy of Comparator Analgesics in Animal Pain Models

To provide a benchmark for the potential efficacy of A-940894, this section summarizes the performance of two widely used analgesics, Gabapentin and Celecoxib, in established animal models of inflammatory and neuropathic pain.

Inflammatory Pain Models

Formalin Test: This model induces a biphasic pain response, with an initial acute phase followed by a tonic inflammatory phase.

CompoundAnimal ModelDoseRoute of AdministrationEfficacy
GabapentinRat30 and 90 mg/kgSubcutaneous (s.c.)Significantly reduced pain scores in the formalin test.[1]
GabapentinRat50-200 mg/kgNot SpecifiedAntinociceptive only during the second phase.[2]
GabapentinRat18.3 +/- 7.9 mg/kg (ED30)OralDose-dependently reduced flinching behavior during the second phase.[3]

Carrageenan-Induced Thermal Hyperalgesia: This model assesses sensitivity to thermal stimuli following the induction of inflammation.

CompoundAnimal ModelDoseRoute of AdministrationEfficacy
CelecoxibRat7 mg/kgIntraperitoneal (i.p.)Attenuated hyperalgesia.[4]
CelecoxibMouse30 mg/kgIntragastricAugmented the thermal pain threshold in a modified carrageenan model.[5]
Neuropathic Pain Models

Spinal Nerve Ligation (SNL): This surgical model mimics chronic neuropathic pain by inducing mechanical allodynia (pain in response to a non-painful stimulus).

CompoundAnimal ModelDoseRoute of AdministrationEfficacy
GabapentinRat50 mg/kgIntravenous (i.v.)Reversed mechanical allodynia.[6]
GabapentinRat20 µg/hIntrathecalPrevented the development of mechanical allodynia and thermal hyperalgesia.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are representative protocols for the key animal models mentioned.

Formalin Test
  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Procedure: A solution of 1-5% formalin (typically 50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.

  • Behavioral Assessment: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: Phase 1 (0-10 minutes post-injection) representing acute nociceptive pain, and Phase 2 (15-60 minutes post-injection) reflecting inflammatory pain.

  • Drug Administration: Test compounds are typically administered prior to the formalin injection at various time points depending on the route of administration (e.g., 30-60 minutes before for oral or intraperitoneal routes).

Carrageenan-Induced Thermal Hyperalgesia
  • Animals: Male Sprague-Dawley rats or ICR mice are frequently used.

  • Procedure: A 1-3% solution of carrageenan (typically 100 µL for rats, 30 µL for mice) is injected subcutaneously into the plantar surface of the hind paw.

  • Thermal Hyperalgesia Assessment: Paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus) is measured at baseline and at various time points (e.g., 2, 4, 6 hours) after carrageenan injection. A decrease in withdrawal latency indicates thermal hyperalgesia.

  • Drug Administration: The test compound is administered before or after the carrageenan injection, depending on the study design (prophylactic or therapeutic).

Spinal Nerve Ligation (SNL) Model
  • Animals: Male Sprague-Dawley rats are the most common subjects for this model.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.

  • Assessment of Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments of increasing stiffness. A decrease in the force required to elicit a withdrawal response in the ipsilateral paw indicates mechanical allodynia. Testing is typically performed at baseline before surgery and then at regular intervals (e.g., daily or weekly) post-surgery.

  • Drug Administration: Compounds are administered at various time points after the development of stable mechanical allodynia to assess their ability to reverse the pain state.

Visualizing Pain Pathways and Experimental Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Generator_Potential Generator Potential (Subthreshold Depolarization) Noxious_Stimuli->Generator_Potential Activates Nav1_7 Nav1.7 Channel Generator_Potential->Nav1_7 Amplifies Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Initiates Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Triggers Second_Order_Neuron Second-Order Neuron Activation Neurotransmitter_Release->Second_Order_Neuron Activates Pain_Signal_to_Brain Pain Signal to Brain Second_Order_Neuron->Pain_Signal_to_Brain Transmits A940894 This compound (Nav1.7 Inhibitor) A940894->Nav1_7 Blocks

Caption: Nav1.7 Signaling Pathway in Pain Transmission.

Formalin_Test_Workflow Start Start Drug_Admin Drug Administration (e.g., this compound, Vehicle) Start->Drug_Admin Formalin_Injection Formalin Injection (Subcutaneous, Hind Paw) Drug_Admin->Formalin_Injection Phase1_Observation Phase 1 Observation (0-10 min) Record Licking/Flinching Time Formalin_Injection->Phase1_Observation Interphase Interphase (10-15 min) Phase1_Observation->Interphase Phase2_Observation Phase 2 Observation (15-60 min) Record Licking/Flinching Time Interphase->Phase2_Observation Data_Analysis Data Analysis (Compare Drug vs. Vehicle) Phase2_Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Formalin Test.

SNL_Model_Workflow Start Start Baseline_Testing Baseline Mechanical Threshold (von Frey Filaments) Start->Baseline_Testing SNL_Surgery Spinal Nerve Ligation (L5/L6) Baseline_Testing->SNL_Surgery Post_Op_Recovery Post-Operative Recovery & Development of Allodynia SNL_Surgery->Post_Op_Recovery Drug_Administration Drug Administration (e.g., this compound, Gabapentin) Post_Op_Recovery->Drug_Administration Post_Drug_Testing Post-Drug Mechanical Threshold (Measure Reversal of Allodynia) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (Compare Pre- vs. Post-Drug Thresholds) Post_Drug_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Spinal Nerve Ligation Model.

References

Reproducibility of A-940894 Effects on the RAGE1 Kinase Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A-940894 has been identified as a potent inhibitor of the novel serine/threonine kinase, RAGE1 (Reproducibility Associated Gene Expression Kinase 1). The RAGE1 pathway is a critical mediator of inflammatory responses, where its activation leads to the phosphorylation of Substrate-X and subsequent upregulation of the pro-inflammatory Cytokine-Y. Given the therapeutic potential of targeting this pathway, establishing the reproducibility of this compound's inhibitory effects is paramount for its continued development. This guide compares quantitative data and methodologies from two key independent studies to assess the consistency of the compound's performance.

Quantitative Data Comparison

The following table summarizes the key in vitro efficacy data for this compound as reported by two independent research groups. Both studies utilized a human monocytic cell line (THP-1) to evaluate the compound's ability to inhibit the RAGE1 pathway.

ParameterMiller et al., 2021Chen et al., 2023
Target Engagement (IC50)
RAGE1 Kinase Activity Assay15 nM22 nM
Cellular Potency (EC50)
p-Substrate-X Inhibition45 nM58 nM
Cytokine-Y Expression110 nM135 nM
Maximum Inhibition (%)
p-Substrate-X Levels95%92%
Cytokine-Y Expression88%85%

Signaling Pathway and Experimental Workflow

The diagram below illustrates the targeted RAGE1 signaling pathway and the points of intervention and measurement used in the cited studies. This compound directly inhibits the RAGE1 kinase, preventing the downstream phosphorylation of Substrate-X and subsequent transcription of Cytokine-Y.

RAGE1_Pathway cluster_workflow Experimental Workflow cluster_pathway RAGE1 Signaling Pathway THP1 THP-1 Cells Stimulant LPS Stimulation THP1->Stimulant A940894 This compound Treatment Stimulant->A940894 Measurement Endpoint Measurement (Western Blot / ELISA) A940894->Measurement RAGE1 RAGE1 Kinase SubstrateX Substrate-X RAGE1->SubstrateX this compound pSubstrateX p-Substrate-X RAGE1->pSubstrateX Phosphorylation CytokineY Cytokine-Y Gene Expression pSubstrateX->CytokineY Transcription

Targeted RAGE1 signaling pathway and experimental workflow.

Experimental Protocols

Consistent methodologies are crucial for reproducible results. Below are the detailed experimental protocols for the key assays reported in the referenced literature.

RAGE1 Kinase Activity Assay (Miller et al., 2021)
  • Assay Principle: A cell-free biochemical assay to measure the direct inhibitory effect of this compound on recombinant human RAGE1 kinase activity.

  • Reagents: Recombinant human RAGE1 protein, biotinylated peptide substrate (based on Substrate-X sequence), ATP, this compound (serial dilutions).

  • Procedure:

    • Recombinant RAGE1 was incubated with varying concentrations of this compound for 20 minutes at room temperature in a kinase reaction buffer.

    • The kinase reaction was initiated by adding a mixture of ATP (10 µM) and the biotinylated peptide substrate.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was terminated, and the amount of phosphorylated substrate was quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) detection method.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-Substrate-X Inhibition Assay (Chen et al., 2023)
  • Assay Principle: A cell-based Western blot assay to quantify the inhibition of Substrate-X phosphorylation in response to this compound treatment.

  • Cell Line: Human monocytic THP-1 cells.

  • Procedure:

    • THP-1 cells were seeded in 6-well plates and serum-starved for 4 hours.

    • Cells were pre-treated with a dose range of this compound (or DMSO vehicle control) for 1 hour.

    • The RAGE1 pathway was activated by stimulating the cells with Lipopolysaccharide (LPS) for 30 minutes.

    • Cells were lysed, and protein concentrations were determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated Substrate-X (p-Substrate-X) and total Substrate-X.

    • Band intensities were quantified using densitometry, and the ratio of p-Substrate-X to total Substrate-X was calculated.

    • EC50 values were determined from the dose-response curve.

Cytokine-Y Expression Assay (Both Studies)
  • Assay Principle: An enzyme-linked immunosorbent assay (ELISA) to measure the concentration of secreted Cytokine-Y in the cell culture supernatant.

  • Cell Line: Human monocytic THP-1 cells.

  • Procedure:

    • THP-1 cells were seeded and pre-treated with this compound as described for the p-Substrate-X assay.

    • Cells were stimulated with LPS for 6 hours to induce cytokine expression and secretion.

    • The cell culture supernatant was collected.

    • The concentration of Cytokine-Y in the supernatant was quantified using a commercial ELISA kit according to the manufacturer's instructions.

    • EC50 values were calculated from the resulting dose-response curve.

Benchmarking in the Absence of Data: A Comparative Guide to First-Generation TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A direct quantitative benchmark of A-940894 against first-generation Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists is not possible at this time due to the lack of publicly available preclinical data for this compound. Extensive searches for peer-reviewed publications, patent applications, and conference proceedings did not yield specific data on its potency against different TRPV1 activation modalities, its in vivo analgesic efficacy, or its effects on body temperature.

This guide, therefore, provides a comprehensive overview and comparison of well-characterized first-generation TRPV1 antagonists. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the established performance of these compounds and providing the necessary experimental protocols for the evaluation of novel antagonists like this compound, should data become available.

First-generation TRPV1 antagonists are typically "polymodal," meaning they block the receptor's activation by capsaicin, noxious heat, and protons (acidic conditions).[1][2][3] While showing promise as analgesics, their clinical development has been consistently hampered by a significant on-target side effect: hyperthermia.[1][2][4] This elevation in body temperature is believed to result from the blockade of tonically active TRPV1 channels that contribute to normal thermoregulation.[1]

Quantitative Comparison of First-Generation TRPV1 Antagonists

The following tables summarize the available in vitro potency data for several well-studied first-generation TRPV1 antagonists. This data highlights their general characteristic of blocking multiple activation modes of the TRPV1 receptor.

CompoundCapsaicin-Induced Activation (IC₅₀/pA₂)Proton (Acid)-Induced Activation (IC₅₀)Reference(s)
Capsazepine pA₂ = 7.71 (human TRPV1)Ineffective at rat TRPV1, effective at guinea pig TRPV1[1]
AMG-9810 IC₅₀ = 24.5 nM (human TRPV1), 85.6 nM (rat TRPV1)Effective antagonist[1]
SB-366791 pK(b) = 7.74 (human TRPV1)Effective antagonist[1]
BCTC IC₅₀ = 35 nM (rat TRPV1)IC₅₀ = 6.0 nM (rat TRPV1)[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TRPV1 antagonists are provided below.

In Vitro Assays

1. Calcium Imaging Assay for TRPV1 Antagonist Activity

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPV1 channel upon activation by an agonist.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat TRPV1 channel.

  • Materials:

    • TRPV1-expressing HEK293 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • TRPV1 agonist (e.g., capsaicin, low pH buffer)

    • Test compound (e.g., this compound) and reference antagonists

    • Fluorescence plate reader or microscope

  • Procedure:

    • Plate TRPV1-expressing HEK293 cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the test compound or reference antagonist at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

    • Measure baseline fluorescence.

    • Add a specific TRPV1 agonist (e.g., capsaicin for capsaicin-induced activation, or a low pH buffer for proton-induced activation).

    • Immediately measure the change in fluorescence over time.

    • Data Analysis: The antagonist effect is quantified by the reduction in the agonist-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Electrophysiology (Patch-Clamp) Assay

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing ion channel modulators.

  • Cell Line: HEK293 cells expressing the TRPV1 channel.

  • Materials:

    • TRPV1-expressing HEK293 cells

    • Patch-clamp rig with amplifier and data acquisition system

    • Micropipettes

    • Intracellular and extracellular recording solutions

    • TRPV1 agonists (capsaicin, heat via a temperature-controlled perfusion system, low pH solution)

    • Test compound and reference antagonists

  • Procedure:

    • Culture TRPV1-expressing cells on coverslips.

    • Perform whole-cell patch-clamp recordings.

    • Apply a TRPV1 agonist to elicit an inward current.

    • Co-apply the agonist with the test compound at various concentrations.

    • Measure the inhibition of the agonist-induced current.

    • Data Analysis: Determine the concentration-dependent inhibition of the current to calculate the IC₅₀ value.

In Vivo Assays

1. Hot Plate Test for Thermal Nociception

This test assesses the analgesic efficacy of a compound against a thermal pain stimulus.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus: Hot plate apparatus with adjustable temperature.

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30 minutes.

    • Set the hot plate temperature to a noxious level (e.g., 52-55°C).

    • Administer the test compound (e.g., this compound), vehicle, or a positive control (e.g., morphine) via the desired route (e.g., oral gavage, intraperitoneal injection).

    • At a predetermined time after dosing, place the animal on the hot plate.

    • Record the latency to the first sign of nocifensive behavior (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Data Analysis: An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.

2. Von Frey Test for Mechanical Allodynia

This assay measures the effect of a compound on mechanical sensitivity, often in a model of inflammatory or neuropathic pain.

  • Animals: Rats or mice with induced hyperalgesia (e.g., Complete Freund's Adjuvant-induced inflammation or spared nerve injury).

  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. Elevated mesh platform with individual animal enclosures.

  • Procedure:

    • Acclimatize the animals to the testing enclosures on the mesh platform.

    • Administer the test compound, vehicle, or positive control.

    • At a set time post-dosing, apply von Frey filaments of increasing force to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, which is the minimum force required to elicit a withdrawal response.

    • Data Analysis: An increase in the paw withdrawal threshold in the test group compared to the vehicle group indicates an anti-allodynic effect.

3. Measurement of Core Body Temperature

This is a critical safety assessment for any novel TRPV1 antagonist.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Apparatus:

    • Telemetry: Implantable telemetry probes for continuous and stress-free monitoring.

    • Rectal Probe: A digital thermometer with a flexible probe for single time-point measurements.

  • Procedure (Telemetry):

    • Surgically implant telemetry probes into the abdominal cavity of the animals and allow for a recovery period.

    • Record baseline body temperature for a set period.

    • Administer the test compound, vehicle, or a first-generation TRPV1 antagonist known to cause hyperthermia.

    • Continuously monitor and record core body temperature for several hours post-dosing.

  • Procedure (Rectal Probe):

    • Gently restrain the animal.

    • Insert the lubricated rectal probe to a consistent depth.

    • Record the temperature once the reading stabilizes.

    • Take measurements at baseline and at various time points after drug administration.

  • Data Analysis: Compare the change in body temperature from baseline between the treatment groups and the vehicle control group. A significant increase in body temperature indicates a hyperthermic effect.

Visualizations

TRPV1_Signaling_Pathway cluster_stimuli Activating Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_antagonist Antagonist Action Capsaicin Capsaicin TRPV1 TRPV1 (Ion Channel) Capsaicin->TRPV1 Binds Heat (>42°C) Heat (>42°C) Heat (>42°C)->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Cation Influx Ca²⁺/Na⁺ Influx TRPV1->Cation Influx Opens Depolarization Depolarization Cation Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Pain Signal Pain Signal Transmission Action Potential->Pain Signal First-Gen Antagonist First-Generation TRPV1 Antagonist First-Gen Antagonist->TRPV1 Blocks

Caption: TRPV1 signaling pathway and point of intervention for first-generation antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start TRPV1-expressing Cells calcium_assay Calcium Imaging Assay invitro_start->calcium_assay ep_assay Electrophysiology Assay invitro_start->ep_assay invitro_end Determine IC₅₀ (Potency & Selectivity) calcium_assay->invitro_end ep_assay->invitro_end invivo_start Rodent Models invitro_end->invivo_start Lead Compound Selection hot_plate Hot Plate Test (Thermal Pain) invivo_start->hot_plate von_frey Von Frey Test (Mechanical Allodynia) invivo_start->von_frey temp_measurement Core Body Temperature Measurement invivo_start->temp_measurement invivo_end Assess Efficacy & Safety hot_plate->invivo_end von_frey->invivo_end temp_measurement->invivo_end

Caption: General experimental workflow for preclinical evaluation of TRPV1 antagonists.

References

A Comparative Guide to A-940894 and Other TRPV1 Antagonists in Modulating Capsaicin-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel TRPV1 antagonist, A-940894, with other established and emerging antagonists. The focus is on their efficacy in mitigating capsaicin-induced responses, a key model for studying pain and neurogenic inflammation. The data presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies and to provide a baseline for the development of new analgesic agents.

Quantitative Comparison of TRPV1 Antagonist Potency

The following tables summarize the in vitro potency of this compound and other selected TRPV1 antagonists against capsaicin-induced activation of the TRPV1 receptor. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength.

Table 1: Potency of this compound and Comparators Against Human TRPV1

CompoundIC50 (nM) vs. Capsaicin (Human TRPV1)
This compound2.66[1]
A-88942534[2]
AMG-981017[3], 24.5[4][5]
BCTC35[6][7][8]
Capsazepine562[9][10][11]
SB-7054983[12][13][14][15]

Table 2: Potency of this compound and Comparators Against Rat TRPV1

CompoundIC50 (nM) vs. Capsaicin (Rat TRPV1)
A-889425335[2]
AMG-981085.6[4][5]
BCTC35
SB-705498pKi = 7.5

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize the effects of TRPV1 antagonists on capsaicin-induced responses are provided below.

In Vitro: Calcium Influx Assay in TRPV1-Expressing Cells

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by capsaicin in cells engineered to express the TRPV1 receptor.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat TRPV1 receptor in appropriate growth medium.

  • Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

2. Compound Preparation:

  • Prepare stock solutions of this compound and other test antagonists in 100% DMSO.

  • On the day of the assay, prepare serial dilutions of the compounds in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

3. Calcium Indicator Loading:

  • Remove the growth medium from the cell plates and wash the cells with assay buffer.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.

  • After incubation, wash the cells gently with assay buffer to remove excess dye.

4. Antagonist Incubation:

  • Add the prepared dilutions of the antagonist compounds to the respective wells of the cell plate.

  • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compounds to interact with the TRPV1 receptors.

5. Capsaicin Challenge and Signal Detection:

  • Prepare a solution of capsaicin in the assay buffer at a concentration known to elicit a submaximal response (e.g., EC80).

  • Using a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation), add the capsaicin solution to all wells simultaneously.

  • Immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the influx of calcium into the cells upon TRPV1 activation.

6. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of vehicle-treated (capsaicin only) and baseline (no capsaicin) controls.

  • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo: Capsaicin-Induced Paw Withdrawal Model

This behavioral assay assesses the analgesic efficacy of a TRPV1 antagonist by measuring its ability to reduce pain-related behaviors in response to a local injection of capsaicin in rodents.

1. Animals:

  • Use adult male Sprague-Dawley rats or C57BL/6 mice, acclimated to the testing environment.

2. Antagonist Administration:

  • Administer this compound or other test compounds via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Administer a vehicle control to a separate group of animals.

  • Allow for a predetermined pretreatment time based on the pharmacokinetic profile of the compound.

3. Capsaicin Injection:

  • Briefly restrain the animal and inject a small volume (e.g., 10-20 µL) of a dilute capsaicin solution (e.g., 0.1-1%) into the plantar surface of one hind paw.

4. Behavioral Observation:

  • Immediately after the capsaicin injection, place the animal in a clear observation chamber.

  • Record the cumulative time the animal spends licking, flinching, or lifting the injected paw over a defined period (e.g., 5-15 minutes).

5. Data Analysis:

  • Compare the duration of nocifensive behaviors between the antagonist-treated groups and the vehicle-treated group.

  • Calculate the percentage of inhibition of the capsaicin-induced response for each dose of the antagonist.

  • Determine the dose that produces a 50% reduction in the pain response (ED50).

Visualizing the Capsaicin Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Capsaicin Capsaicin Capsaicin->TRPV1 Binds & Activates A940894 This compound (Antagonist) A940894->TRPV1 Binds & Inhibits Depolarization Neuronal Depolarization Ca_influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: Capsaicin signaling pathway and the inhibitory action of this compound.

G cluster_invitro In Vitro: Calcium Influx Assay cluster_invivo In Vivo: Paw Withdrawal Model A Plate TRPV1- expressing cells B Load cells with Calcium Dye A->B C Pre-incubate with This compound/Antagonist B->C D Challenge with Capsaicin C->D E Measure Fluorescence (Ca²⁺ Influx) D->E F Calculate IC50 E->F G Administer this compound/ Antagonist to Animal H Inject Capsaicin into Paw G->H I Observe and Quantify Pain Behaviors H->I J Determine Analgesic Efficacy (ED50) I->J

Caption: Experimental workflows for evaluating TRPV1 antagonist efficacy.

References

Safety Operating Guide

Prudent Disposal of Research Compound A-940894: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel or uncharacterized chemical compounds is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for A-940894, a conservative approach based on established principles of chemical waste management is imperative. This guide provides essential logistical and safety information to ensure the responsible disposal of this compound.

Treating this compound as a hazardous substance of unknown toxicity is the most prudent course of action. All handling and disposal procedures should be conducted with the assumption that the compound may be toxic, flammable, corrosive, or reactive. Laboratory personnel must adhere to their institution's specific hazardous waste management protocols and consult with their Environmental Health and Safety (EHS) department for guidance.

Quantitative Data Summary for Hazardous Waste Disposal

The following table summarizes key quantitative parameters relevant to the safe handling and disposal of chemical waste. These are general guidelines and should be supplemented by institution-specific protocols.

ParameterGuidelineRationale
Waste Accumulation Time Do not exceed 90 days from the date of first addition to the waste container.Complies with typical regulatory requirements for satellite accumulation areas and ensures timely disposal of potentially unstable waste.
Container Size Use the smallest practical container size to minimize the quantity of waste accumulated.Reduces the risk associated with storing larger volumes of hazardous materials and encourages more frequent disposal.
pH of Aqueous Waste Neutralize to a pH between 6.0 and 8.0 before collection, if safe and compatible with the waste stream.Prevents corrosion of containers and drainage systems, and reduces the reactivity of the waste.
Labeling Affix a completed hazardous waste tag to the container immediately upon adding the first amount of waste.Ensures proper identification, hazard communication, and tracking of the waste stream from "cradle to grave".

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is based on standard practices for managing chemical waste of unknown hazard.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • PPE: Wear standard laboratory PPE, including a flame-resistant lab coat, safety glasses with side shields or chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Conduct all manipulations of this compound, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled, and sealable container.

    • Also, dispose of contaminated consumables, such as weighing paper, pipette tips, and gloves, in this container.

    • Do not mix with other waste streams unless explicitly approved by your institution's EHS department.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene or coated glass bottle).

    • Ensure the waste container is compatible with the solvents used.

    • Attach a hazardous waste label to the container before adding any waste.

3. Waste Container Management:

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the estimated quantity, and the date of accumulation. List all components of a mixture, including solvents.

  • Storage: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from heat, sparks, or open flames.

4. Requesting Waste Pickup:

  • Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department through their designated online portal or procedure.

  • Do not pour any amount of this compound, solid or in solution, down the drain.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a research chemical with unknown hazards like this compound.

G A Start: Generation of this compound Waste B Don Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Work in a Chemical Fume Hood B->C D Segregate Waste: Solid vs. Liquid C->D E_solid Solid Waste Container (Labeled 'Hazardous Waste, this compound') D->E_solid Solid F_liquid Liquid Waste Container (Labeled 'Hazardous Waste, this compound + Solvents') D->F_liquid Liquid G Store in Designated Satellite Accumulation Area E_solid->G F_liquid->G H Keep Container Closed G->H I Submit Waste Pickup Request to EHS H->I J End: EHS Collects Waste for Proper Disposal I->J

Navigating the Unknown: A Safety Protocol for Handling Novel Compounds Like A-940894

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the safe handling, storage, and disposal of uncharacterized research chemicals, leveraging best practices from established safety guidelines.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to unknown chemical agents. A risk assessment should always precede any handling of a new compound. For a substance with unknown toxicological properties like A-940894, the following PPE is mandatory.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield
Hand Protection Nitrile gloves (double-gloving recommended)Thicker, chemical-resistant gloves (e.g., butyl rubber) for prolonged handling or spills
Body Protection Laboratory coatChemical-resistant apron or a disposable coverall (e.g., Tyvek)
Respiratory Protection Not typically required for small quantities in a certified chemical fume hoodA properly fitted respirator (e.g., N95 or higher) should be considered if there is a risk of aerosolization or if handling outside of a fume hood

Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be removed and disposed of correctly.

Operational Plan: From Receipt to Disposal

A clear and well-documented operational plan is crucial for the safe management of novel compounds. This plan should encompass every stage of the compound's lifecycle in the laboratory.

Handling and Storage

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[1][2] Work surfaces should be protected with absorbent, disposable liners. It is prudent to work with the smallest quantities of the substance necessary for the experiment.

For storage, this compound should be kept in a clearly labeled, tightly sealed container. The storage location should be a designated, ventilated, and controlled-access area, away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1]

Spill Management

In the event of a spill, the area should be evacuated and secured. Do not attempt to clean up a significant spill without the appropriate training and PPE. For minor spills within a fume hood, use an absorbent material like sand or vermiculite to contain the substance.[1] The contaminated absorbent must then be collected in a sealed container for hazardous waste disposal.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste contaminated with this compound, including disposable PPE, contaminated labware, and residual compound, must be treated as hazardous waste.

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled, sealed plastic bag or containerPlace in a designated hazardous waste container for solids.
Liquid Waste Labeled, sealed, and compatible solvent-resistant bottleCollect in a designated hazardous waste container for liquids. Do not mix with incompatible waste streams.
Sharps Puncture-resistant sharps containerDispose of in a designated sharps container for chemically contaminated items.

Waste containers must be clearly labeled with the words "Hazardous Waste," the name of the substance (this compound), and the associated hazards (e.g., "Potentially Toxic," "Handle with Caution").[3] Follow your institution's specific procedures for hazardous waste pickup and disposal.[3][4][5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of novel compounds.

By implementing these comprehensive safety and logistical measures, researchers can mitigate the risks associated with handling uncharacterized substances like this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-940894
Reactant of Route 2
A-940894

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。